Cridanimod
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-oxoacridin-10-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKBIIXHQIERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58880-43-6 (hydrochloride salt) | |
| Record name | Cridanimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046557 | |
| Record name | Cridanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38609-97-1 | |
| Record name | N-(Carboxymethyl)acridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38609-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cridanimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cridanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cridanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10(9H)-Acridineacetic acid, 9-oxo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIDANIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cridanimod: A Modulator of Progesterone Receptor Expression for Adjuvant Hormone Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed examination of Cridanimod, a small molecule immunomodulator. Contrary to functioning as a direct progesterone receptor (PR) agonist, this compound's primary mechanism in the context of hormone-sensitive cancers is the upregulation of PR expression. This is achieved through the induction of Type I interferons, which subsequently enhances cellular sensitivity to progestin-based therapies. This guide will elucidate this indirect mechanism of action, present key preclinical data, provide detailed experimental protocols for assessing its activity, and visualize the core biological and experimental pathways.
Progesterone Receptor Signaling: A Primer
The progesterone receptor (PR) is a ligand-activated transcription factor from the nuclear receptor superfamily, essential for regulating gene expression in response to progesterone.[1] In its canonical pathway, the binding of progesterone to PR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs), triggers the dissociation of HSPs. The activated PR then dimerizes and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) on target genes, recruiting co-regulators to modulate transcription.[2][3] Dysregulation of this pathway, particularly the downregulation of PR expression, is a known mechanism of resistance to hormone therapy in cancers such as endometrial cancer.[4][5]
Figure 1: Canonical signaling pathway of the progesterone receptor.
This compound: An Indirect Modulator of PR Expression
This compound is a small molecule immunomodulator and interferon inducer. Its relevance to progesterone receptor signaling is not as a direct agonist but as an agent that increases the expression of the PR protein. The proposed mechanism involves the induction of Type I interferons (IFNα and IFNβ), which then act on cancer cells to upregulate PR gene transcription and subsequent protein synthesis. This action can restore PR levels in hormone-resistant tumors, thereby re-sensitizing them to treatment with progestins (synthetic progesterone analogues).
It is critical to note that this compound's interferon-inducing effect is species-specific, with activity observed in mice but not in rats or humans, likely due to structural differences in the STING protein, a key mediator of its pathway.
Figure 2: Proposed mechanism of this compound for sensitizing cancer cells to progestin therapy.
Quantitative Preclinical Data
To date, no direct binding affinity (Ki) or functional activation (EC50) data for this compound on the progesterone receptor has been published, which aligns with its indirect mechanism of action. The primary quantitative data comes from in vivo studies assessing its efficacy as an adjuvant.
Table 1: Efficacy of this compound with Medroxyprogesterone Acetate (MPA) in a Mouse Model of Endometrial Cancer
| Treatment Group | Dose / Schedule | Mean Survival Time (Days ± SEM) | P-value vs. MPA Alone |
| Control (No Therapy) | N/A | 38 ± 5.0 | < 0.05 |
| MPA Alone | N/A | 33 ± 3.0 | N/A |
| This compound + MPA | 3 mg IM, twice weekly | 56 ± 8.0 | < 0.05 |
| This compound + MPA | 6 mg IM, twice weekly | 62 ± 7.0 | < 0.05 |
Note: The study utilized Hec50co cells in athymic mice to model advanced, high-grade endometrial cancer.
Experimental Protocols
The assessment of this compound's biological activity relies on quantifying its downstream effects: interferon induction, PR upregulation, and therapeutic efficacy in vivo.
Protocol: In Vivo Efficacy Assessment
This protocol outlines the workflow for evaluating the therapeutic benefit of this compound in combination with progestin therapy in a cancer model.
Figure 3: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Model System: Hec50co cells, representing high-grade endometrial cancer, are injected into the peritoneal cavity of immunocompromised (e.g., athymic) mice.
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Treatment Groups: Mice are randomized into cohorts, including a vehicle control, MPA alone, and combination groups with varying doses of this compound plus MPA.
-
Dosing: this compound is administered via intramuscular (IM) injection twice weekly, while MPA is delivered as per standard protocols for mouse models.
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Endpoint: The primary endpoint is overall survival. Mice are monitored until a pre-defined humane endpoint is reached.
-
Analysis: Survival data is analyzed using the Kaplan-Meier method to compare outcomes between groups. At the time of sacrifice, tumor tissue and serum are collected for further analysis (Western Blot, ELISA).
Protocol: Western Blot for Progesterone Receptor Expression
This protocol is used to quantify the change in PR protein levels in tumor tissue following treatment.
Figure 4: Standard workflow for Western blot analysis.
Methodology:
-
Protein Extraction: Snap-frozen tumor tissues are homogenized in RIPA buffer with protease inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-polyacrylamide gel and separated by size.
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Transfer: Proteins are transferred from the gel to a PVDF membrane.
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Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for the progesterone receptor.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.
-
Analysis: Band intensities for PR are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatment groups.
Protocol: ELISA for Serum Interferon Levels
This protocol is used to measure the systemic levels of IFNα and IFNβ, the key mediators of this compound's action in mice.
Figure 5: General workflow for a sandwich ELISA.
Methodology:
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Plate Coating: A 96-well microplate is coated with a capture antibody specific for either mouse IFNα or IFNβ and incubated overnight.
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Sample Addition: After washing and blocking the plate, serum samples collected from the in vivo study and a serial dilution of a known interferon standard are added to the wells.
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Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate.
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Signal Development: A TMB substrate is added, which reacts with the HRP to produce a colored product. The reaction is stopped with an acid solution.
-
Quantification: The absorbance of each well is measured at 450 nm. The concentration of interferon in the samples is determined by interpolating their absorbance values against the standard curve.
Conclusion
This compound represents a novel adjuvant strategy for hormone-resistant cancers. Its mechanism is not through direct interaction with the progesterone receptor but via immunomodulation that leads to the upregulation of PR expression, thereby sensitizing tumors to progestin therapy. Preclinical data in mouse models of endometrial cancer are promising, demonstrating a significant survival benefit. However, the species-specific nature of its interferon induction is a critical consideration for its clinical translation. Future research should focus on validating this mechanism in human-relevant systems and exploring biomarkers to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Cridanimod: A Technical Guide to its Induction of Type I Interferons in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cridanimod, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator that has demonstrated potent antiviral and antitumor activities. A significant aspect of its mechanism of action, particularly in murine models, is the robust induction of type I interferons (IFN-α and IFN-β). This technical guide provides an in-depth overview of the signaling pathway, quantitative data on interferon induction, and detailed experimental protocols relevant to the study of this compound's effects. It is important to note that while this compound is a powerful inducer of type I interferons in mice, this effect is not observed in rats or humans, where its antiviral and clinical efficacy is believed to occur through an alternative, interferon-independent mechanism.
This compound-Mediated Interferon-α/β Induction Pathway in Mice
In murine cells, this compound acts as a direct agonist of the STING (Stimulator of Interferon Genes) protein. This interaction initiates a downstream signaling cascade that culminates in the transcription of IFN-α and IFN-β genes.
The binding of this compound to STING triggers a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. Parallel to IRF3 activation, the STING-TBK1 axis can also lead to the activation of the transcription factor NF-κB, which can further contribute to the inflammatory response.
Quantitative Data on Interferon Induction
The following tables summarize the quantitative data on interferon production induced by this compound (CMA) in mice from cited studies.
Table 1: In Vivo Interferon Induction in Mice by this compound (CMA)
| Administration Route | Dose (mg/kg) | Peak Interferon Titer (U/mL of plasma) | Time to Peak | Reference |
| Intraperitoneal | 100 | >400,000 | 2-3 hours | [1][2][3] |
| Subcutaneous | 100 | Comparable to Intraperitoneal | 2-3 hours | [1][2] |
| Intramuscular | 100 | Comparable to Intraperitoneal | 2-3 hours | |
| Oral (gavage) | 100 | 65,000 | 1 hour |
Table 2: In Vitro Interferon-α/β Induction in Murine Macrophages by this compound (CMA)
| Cell Type | This compound (CMA) Concentration (µg/mL) | Interferon Titer (IU/mL) | Reference |
| Bone Marrow-Derived Macrophages | 500 | up to 3,000 |
Experimental Protocols
This section provides a synthesized, detailed methodology for a typical in vivo experiment to assess this compound-induced interferon production in mice.
Experimental Workflow
Detailed Methodologies
1. Animal Handling and Husbandry:
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Species: Swiss albino mice are a suitable strain for this type of study.
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Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to food and water.
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Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Preparation of this compound (CMA) for Administration:
-
Formulation: For intraperitoneal, subcutaneous, or intramuscular injection, this compound can be dissolved in a sterile, buffered aqueous solution. For oral administration, it can be suspended in a vehicle such as a starch paste.
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Dosage: Prepare a stock solution of this compound at a concentration that allows for the administration of the desired dose (e.g., 100 mg/kg) in a suitable volume (typically 0.1-0.2 mL for a mouse).
3. In Vivo Administration of this compound:
-
Intraperitoneal (IP) Injection:
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Restrain the mouse by scruffing the neck to expose the abdomen.
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Tilt the mouse slightly head-down.
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Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly.
-
-
Oral Gavage:
-
Restrain the mouse securely.
-
Use a proper-sized, ball-tipped gavage needle.
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Gently insert the needle into the esophagus and down to the stomach.
-
Administer the this compound suspension slowly.
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4. Blood Sample Collection:
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Method: Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure) at predetermined time points post-administration.
-
Procedure (Retro-orbital):
-
Anesthetize the mouse.
-
Gently apply pressure to the skin around the eye to cause the eyeball to protrude slightly.
-
Insert a sterile capillary tube into the medial canthus of the eye and gently rotate to puncture the retro-orbital sinus.
-
Collect the desired volume of blood into a microcentrifuge tube.
-
Apply gentle pressure to the eye with a sterile gauze pad to stop the bleeding.
-
5. Serum/Plasma Preparation:
-
Serum: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma).
-
Storage: Store serum or plasma samples at -80°C until analysis.
6. Quantification of IFN-α and IFN-β by ELISA:
-
Materials: Use commercially available mouse IFN-α and IFN-β ELISA kits. These kits typically include a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate.
-
Procedure (General Steps):
-
Prepare Reagents: Reconstitute standards and prepare working dilutions of all reagents as per the kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the IFN-α or IFN-β standard to generate a standard curve.
-
Sample Preparation: Dilute the collected serum or plasma samples in the appropriate sample diluent provided in the kit.
-
Assay:
-
Add standards and samples to the wells of the pre-coated plate.
-
Add the detection antibody.
-
Incubate as per the manufacturer's protocol (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α or IFN-β in the experimental samples.
-
Conclusion
This compound is a valuable tool for studying the STING-mediated induction of type I interferons in mice. Its ability to potently and rapidly stimulate IFN-α and IFN-β production provides a robust model for investigating the downstream effects of this critical innate immune pathway. The provided information on the signaling cascade, quantitative interferon levels, and detailed experimental protocols offers a comprehensive resource for researchers in immunology, virology, and oncology who are interested in leveraging the immunomodulatory properties of this compound in their preclinical studies. Further research is warranted to elucidate the interferon-independent mechanisms of this compound's action in other species, which holds significant promise for its clinical development.
References
- 1. High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters | Semantic Scholar [semanticscholar.org]
- 3. High-yield interferon induction by 10-carboxymethyl-9-acridanone in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interferon-Independent Antiviral Mechanism of Cridanimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod, a small molecule immunomodulator, has demonstrated broad-spectrum antiviral activity. While its mechanism in murine models is well-characterized to be dependent on the induction of type I interferons (IFNs) via the STIMULATOR OF INTERFERON GENES (STING) pathway, compelling evidence indicates the existence of a distinct, interferon-independent antiviral mechanism in other species, including rats and humans, where it is a poor inducer of interferons. This technical guide synthesizes the current understanding of this alternative antiviral strategy, presenting key experimental data, outlining putative signaling pathways, and providing detailed methodologies for the study of this phenomenon. The data strongly suggest that this compound can establish an antiviral state that is not reliant on the canonical IFN signaling cascade, a finding with significant implications for its therapeutic development and application in human viral diseases.
Introduction
The innate immune system provides the first line of defense against viral pathogens, with the type I interferon (IFN-α/β) response being a central pillar of this defense. Many antiviral drugs are designed to stimulate this pathway. This compound (10-carboxymethyl-9-acridanone) is one such molecule that, in mice, activates the STING-TBK1-IRF3 signaling axis, leading to the robust production of IFN-α and IFN-β[1][2]. However, this IFN-inducing capacity is not conserved across species. In rats and humans, this compound fails to significantly increase circulating levels of type I interferons[1][3][4]. Despite this, it retains potent antiviral activity, pointing towards a crucial, yet less understood, interferon-independent mechanism of action. This guide delves into the experimental evidence supporting this alternative pathway and explores its potential molecular underpinnings.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the antiviral effects of this compound and the related compound Tilorone, particularly focusing on contexts where an interferon-independent mechanism is implicated.
Table 1: In Vivo Antiviral Efficacy of this compound and Tilorone in Rats
| Compound | Virus | Animal Model | Dosing Regimen | Peak Viremia Reduction (log10 PFU/mL) | Interferon Induction (IFN-α/β) | Reference |
| This compound | Venezuelan Equine Encephalitis Virus (VEEV) | Wistar Rats | Equivalent to human therapeutic dose | Statistically significant reduction vs. placebo | Not detected | |
| Tilorone | Venezuelan Equine Encephalitis Virus (VEEV) | Wistar Rats | Equivalent to human therapeutic dose | Statistically significant reduction vs. placebo | Not detected |
Table 2: In Vitro Antiviral Activity in Interferon-Deficient Cell Lines
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Tilorone | Chikungunya virus (CHIKV) | Vero | 3-4 µM | >100 µM | >25-33 | |
| Tilorone | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | 3-4 µM | >100 µM | >25-33 |
Note: Vero cells are deficient in type I interferon production. Data for this compound in Vero cells against a range of viruses is a key area for future research.
Signaling Pathways
Established Interferon-Dependent Pathway in Murine Models
In mice, this compound directly binds to and activates STING, initiating a signaling cascade that results in the production of type I interferons and the establishment of an antiviral state.
Hypothesized Interferon-Independent Pathway
The precise molecular mechanism of this compound's interferon-independent antiviral activity remains to be fully elucidated. Based on the available evidence, it is hypothesized that this compound may activate downstream antiviral effectors without the need for interferon signaling. This could potentially involve direct activation of Interferon Regulatory Factors (IRFs) or other, yet unidentified, signaling molecules that lead to the expression of a subset of Interferon-Stimulated Genes (ISGs) or other antiviral proteins.
Experimental Protocols
In Vivo Model for Assessing Interferon-Independent Antiviral Activity
This protocol is based on the methodology described by Keyer et al. (2022) to evaluate the in vivo efficacy of this compound in a rat model where it does not induce interferons.
Objective: To determine the antiviral effect of this compound on viral load in rats, independent of interferon induction.
Materials:
-
Animals: Wistar rats.
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Virus: Venezuelan Equine Encephalitis Virus (VEEV) or another suitable pathogenic virus.
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Drug: this compound, formulated for oral or intraperitoneal administration.
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Reagents: Media for virus titration (e.g., plaque assay), reagents for RNA extraction and qRT-PCR, ELISA kits for IFN-α and IFN-β quantification.
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.
-
Infection: Infect rats with a standardized dose of VEEV via an appropriate route (e.g., subcutaneous).
-
Treatment: Administer this compound or a placebo control at a dosage equivalent to the human therapeutic dose. The timing of administration can be prophylactic (before infection) or therapeutic (after infection).
-
Sample Collection: Collect blood samples at various time points post-infection (e.g., 24, 48, 72 hours).
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Viremia Quantification: Determine the viral load in the serum using a plaque assay or qRT-PCR for viral RNA.
-
Interferon Quantification: Measure the levels of IFN-α and IFN-β in the serum using specific ELISA kits.
-
Data Analysis: Compare the viral titers and interferon levels between the this compound-treated and placebo-treated groups.
In Vitro Antiviral Assay in Interferon-Deficient Cells
Objective: To determine the direct antiviral activity of this compound in a cell line that does not produce type I interferons.
Materials:
-
Cell Line: Vero cells (African green monkey kidney epithelial cells), which are deficient in the production of type I interferons.
-
Virus: A panel of viruses of interest (e.g., Chikungunya virus, MERS-CoV, etc.).
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Drug: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reagents: Cell culture medium, reagents for cytotoxicity assays (e.g., MTT, MTS), and viral quantification assays (e.g., plaque reduction assay, TCID50).
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Cytotoxicity Assay: In parallel, treat uninfected Vero cells with a serial dilution of this compound to determine the 50% cytotoxic concentration (CC50) using an MTT or similar assay.
-
Antiviral Assay: a. Pretreat Vero cell monolayers with serial dilutions of this compound for a defined period (e.g., 2 hours). b. Infect the cells with the virus at a known multiplicity of infection (MOI). c. After an adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Antiviral Activity: Determine the extent of viral replication inhibition using a suitable method, such as a plaque reduction assay or by measuring CPE.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).
Discussion and Future Directions
The evidence strongly supports the existence of an interferon-independent antiviral mechanism for this compound. This is a significant finding as it suggests that this compound could be effective in clinical situations where the interferon response is compromised or in viral infections that have evolved mechanisms to evade the interferon system.
However, the molecular details of this pathway are a critical knowledge gap. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular target(s) of this compound that initiate the interferon-independent response.
-
Signaling Pathway Elucidation: Employing phosphoproteomics, transcriptomics (in IFNAR knockout cells), and targeted inhibitor studies to map the downstream signaling cascade.
-
Effector Molecule Identification: Determining the specific antiviral proteins (e.g., ISGs or other restriction factors) that are induced by this compound in an interferon-independent manner.
A thorough understanding of this novel antiviral mechanism will be instrumental in the rational design of next-generation antiviral therapies and the optimal clinical application of this compound.
Conclusion
This compound possesses a dual antiviral mechanism of action. While its interferon-inducing properties are well-established in murine systems, its interferon-independent antiviral activity in other species presents a promising avenue for therapeutic intervention. This guide provides a framework for the continued investigation of this novel pathway, with the ultimate goal of harnessing its full therapeutic potential. The elucidation of the precise molecular players in this pathway will undoubtedly open new doors for the development of broad-spectrum antiviral agents.
References
- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cridanimod-Mediated STING Pathway Activation in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cridanimod's activity as a selective agonist of the murine stimulator of interferon genes (STING) pathway. It consolidates key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the core biological and experimental processes.
Introduction: this compound and the STING Pathway
This compound, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule interferon inducer that has been identified as a potent, direct agonist of murine STING.[1][2] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[3][4] Activation of STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are essential for orchestrating robust anti-viral and anti-tumor immune responses.[5]
A crucial characteristic of this compound is its species specificity; it strongly activates the murine STING protein but has little to no activity on human STING. This makes this compound an invaluable tool for studying the STING pathway in mouse models, allowing for detailed investigation of its role in immunity and disease, although this specificity precludes its direct clinical use in humans. This guide focuses exclusively on its application and effects within murine experimental systems.
Mechanism of Action: this compound Activation of Murine STING
In murine cells, this compound directly binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK Binding Kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the Ifnb1 gene and other IFN-stimulated genes (ISGs). This cascade results in the secretion of IFN-β and other cytokines that activate downstream adaptive immune responses.
Quantitative Data from Murine Models
The activation of the STING pathway by this compound and other murine-specific agonists like DMXAA elicits significant, measurable anti-viral and anti-tumor effects in vivo and robust cytokine production in vitro.
This compound stimulation of murine immune cells, such as bone marrow-derived macrophages (BMMs) and dendritic cells (BM-DCs), results in a strong, STING-dependent induction of type I interferons and pro-inflammatory cytokines.
| Cell Type | Stimulant | Concentration | Key Cytokines Induced | Reference |
| Murine BMMs | This compound (CMA) | Not specified | Robust IRF3 phosphorylation, strong Ifnb mRNA induction | |
| Murine BMMs | DMXAA | 50 µg/mL | IFN-β, TNF-α, IL-1β, IL-6, IL-12p40 | |
| Murine BM-DCs | DMXAA | 25 µg/mL | IFN-β, IFN-α, TNF-α, IL-6, IL-12p40 |
Note: DMXAA is another well-characterized murine-selective STING agonist often used in studies to demonstrate the effects of this pathway's activation.
In murine viral challenge models, this compound treatment has been shown to significantly improve survival and reduce viral load.
| Animal Model | Virus | This compound Dosage | Key Outcomes | Reference |
| CD-1 Mice | Venezuelan Equine Encephalitis Virus (VEEV) | 123 mg/kg (intragastric) | 60% survival in treated group vs. 0% in placebo group. | |
| CD-1 Mice | VEEV (cTC-83/TrD strain) | 123 mg/kg (intragastric) | Pronounced reduction in viremia at 24 hours post-infection. |
Intratumoral or systemic administration of murine STING agonists leads to potent, STING-dependent anti-tumor immunity, characterized by the expansion of tumor-specific T cells and tumor regression.
| Animal Model | Tumor Model | Stimulant | Key Outcomes | Reference |
| C57BL/6 Mice | C1498.SIY AML | DMXAA* | 80% long-term survival; 10-fold expansion of antigen-specific CD8+ T cells. | |
| C57BL/6 Mice | B16 Melanoma | CDN ML RR-S2 CDA | Complete loss of therapeutic efficacy in STING-deficient mice, confirming dependence. | |
| BALB/c Mice | CT26 Colon Carcinoma | CDN ML RR-S2 CDA | Rapid and profound tumor regression. |
Note: DMXAA is used here as a surrogate for murine-specific STING agonist activity. *Note: CDN ML RR-S2 CDA is a synthetic cyclic dinucleotide that, like this compound, potently activates murine STING.
Detailed Experimental Protocols
The following sections outline standardized protocols used to assess this compound's activation of the STING pathway in murine cells and animal models.
This protocol describes the stimulation of murine bone marrow-derived dendritic cells (BM-DCs) to measure cytokine gene expression via qRT-PCR.
Methodology:
-
Cell Isolation and Culture: Isolate bone marrow from the femurs and tibias of wild-type (C57BL/6) and STING-deficient mice. Culture cells for 7-10 days in RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BM-DCs.
-
Stimulation: Plate the differentiated BM-DCs in 24-well plates. Stimulate the cells with a specified concentration of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours for gene expression analysis).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using specific primers for murine IFN-β, TNF-α, IL-6, and a housekeeping gene (e.g., HPRT or 18S). Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
This protocol is used to detect the phosphorylation of key signaling proteins TBK1 and IRF3, which are hallmarks of STING pathway activation.
Methodology:
-
Cell Culture and Stimulation: Seed murine BMMs or BM-DCs and stimulate with this compound for a time course (e.g., 0, 30, 60, 120 minutes).
-
Lysis: Wash cells with cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Loading: Determine the protein concentration of the lysates using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (Ser172), phosphorylated IRF3 (Ser396), total TBK1, total IRF3, and a loading control like GAPDH.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of this compound in a murine model.
Methodology:
-
Tumor Inoculation: Subcutaneously inject a suspension of murine tumor cells (e.g., 5 x 10^5 CT26 colon carcinoma cells) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Allow tumors to grow until they reach a predetermined average volume (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or a vehicle control via the desired route (intratumoral administration is common for STING agonists to target the tumor microenvironment). Dosing schedules can vary, for example, three doses every other day.
-
Monitoring: Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or after a set period), analyze the data. Compare tumor growth curves between groups using statistical methods like a two-way ANOVA. Analyze survival data using Kaplan-Meier curves and the log-rank test. Optional: Harvest tumors and spleens for ex vivo analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry.
Conclusion
This compound is a potent and selective activator of the murine STING pathway, serving as a critical research tool for elucidating the role of STING-mediated immunity in murine models of cancer and infectious disease. The quantitative data consistently demonstrate that its activation of STING leads to robust cytokine production, enhanced T cell responses, and significant therapeutic efficacy in preclinical settings. The experimental protocols provided herein offer a standardized framework for investigating its effects. While its species specificity is a limitation for direct translation, the insights gained from studying this compound in mice continue to inform the development of human-active STING agonists for next-generation immunotherapies.
References
- 1. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 2. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 5. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod's Effect on Tumor Microenvironment Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod (10-carboxymethyl-9-acridanone, CMA) is a small molecule immunomodulator that has garnered interest for its potential to modulate the tumor microenvironment (TME). Initially recognized for its potent, murine-selective activation of the stimulator of interferon genes (STING) pathway, its mechanism of action and therapeutic potential are subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the TME, detailing its signaling pathways, impact on immune cell populations, and preclinical and clinical findings. The guide is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of STING agonists and other immunomodulatory agents in oncology.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. Modulating the TME to favor anti-tumor immunity is a cornerstone of modern cancer immunotherapy. This compound has emerged as a molecule of interest in this context due to its ability to engage innate immune signaling pathways. This guide will delve into the technical details of this compound's mechanism of action and its multifaceted effects on the TME.
Mechanism of Action of this compound
Canonical STING Pathway Activation (Murine)
In murine models, this compound acts as a direct agonist of the STING protein. This interaction initiates a signaling cascade that is pivotal to its immunomodulatory effects in this species.[1]
The key steps in this pathway are:
-
Binding to STING: this compound directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.
-
Conformational Change and Translocation: Upon binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.
-
Type I Interferon Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (IFN-α and IFN-β), leading to their transcription and subsequent secretion.
References
Investigating the Immunomodulatory Properties of Cridanimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod (10-carboxymethyl-9-acridanone, CMA) is a small-molecule immunomodulator with demonstrated antiviral and immunomodulatory activity. Early research identified it as an interferon inducer; however, subsequent studies have revealed a nuanced and species-specific mechanism of action. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, focusing on its core mechanism as a potent, murine-selective agonist of the Stimulator of Interferon Genes (STING) pathway. We will detail the downstream signaling events, summarize available quantitative data on its effects on immune cells, and provide comprehensive experimental protocols for its investigation. This guide is intended to serve as a resource for researchers in immunology, virology, and drug development interested in the preclinical evaluation of this compound and similar immunomodulatory agents. A significant finding is that while this compound robustly activates the STING pathway in murine cells, it does not appear to activate human STING signaling, a critical consideration for its translational potential.[1]
Mechanism of Action: A Murine-Selective STING Agonist
This compound's primary immunomodulatory mechanism in mice is the direct activation of the STING pathway.[2][3] STING is a critical adaptor protein in the innate immune system that senses cytosolic nucleic acids, a hallmark of viral and bacterial infections, as well as cellular damage.
Upon binding to murine STING (mSTING), this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This cascade proceeds through the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of the gene for IFN-β (a key type I IFN) and other IFN-stimulated genes (ISGs).
It is crucial to note that studies have shown this compound does not activate, or only very weakly activates, human STING (hSTING). This species-selectivity is a key characteristic of this compound and has significant implications for the translation of preclinical findings from murine models to human applications.
Signaling Pathway Diagram
Quantitative Data on Immunomodulatory Effects
Quantitative data on the immunomodulatory effects of this compound primarily comes from preclinical studies in murine models. The following tables summarize the key findings.
Table 1: In Vitro Cytokine and Chemokine Induction in Murine Macrophages
| Cytokine/Chemokine | Cell Type | This compound Concentration | Fold Increase (mRNA vs. control) | Time Point | Reference |
| IFN-β | Murine Macrophages | Not Specified | Robust Increase | 4 hours | |
| CXCL10 | Murine Macrophages | Not Specified | Robust Increase | Not Specified | |
| IL-6 | Murine Macrophages | Not Specified | Robust Increase | Not Specified |
Note: Specific fold-increase values were not provided in the reference, but were described as "robust".
Table 2: In Vivo Antiviral Efficacy and Survival in Murine Models
| Virus Model | Animal Model | This compound Treatment | Outcome | Result | Reference |
| Venezuelan Equine Encephalitis Virus | CD-1 Mice | Intragastric | Viremia Reduction | Statistically significant reduction in viral titers | |
| Venezuelan Equine Encephalitis Virus | CD-1 Mice | Intragastric | Survival | 60% survival in treated group vs. 0% in placebo |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the immunomodulatory properties of this compound, adapted for a murine-focused investigation.
In Vitro STING Activation and Cytokine Profiling in Murine Macrophages
Objective: To quantify the induction of IFN-β and other cytokines by this compound in murine macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.
-
This compound (stock solution in DMSO).
-
LPS (positive control).
-
Complete RPMI 1640 medium.
-
RNA isolation kit.
-
qRT-PCR reagents and primers for Ifnb1, Cxcl10, Il6, and a housekeeping gene (e.g., Actb).
-
ELISA kits for murine IFN-β, CXCL10, and IL-6.
Procedure:
-
Cell Culture: Plate murine BMDMs in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the cells with a dose-range of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate the plates for 4-6 hours for mRNA analysis and 24 hours for protein analysis (supernatant collection).
-
RNA Analysis:
-
Lyse the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA.
-
Perform qRT-PCR to quantify the relative mRNA expression of Ifnb1, Cxcl10, and Il6. Normalize to the housekeeping gene.
-
-
Protein Analysis:
-
Collect the cell culture supernatants.
-
Perform ELISA to measure the concentration of secreted IFN-β, CXCL10, and IL-6.
-
Experimental Workflow: In Vitro Murine Macrophage Stimulation
References
- 1. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod's Impact on STAT1 Phosphorylation and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod, an acridone-based immunomodulatory agent, has demonstrated antiviral and antineoplastic properties. While its mechanism in murine models involves the induction of type I interferons via STING activation, leading to canonical STAT1 phosphorylation, its mode of action in human and rat systems appears to be independent of interferon induction. This guide explores the potential impact of this compound on STAT1 phosphorylation and signaling, proposing a hypothetical framework and providing detailed experimental protocols to investigate this relationship. A key hypothesis is that this compound may increase the expression of STAT1, potentially sensitizing cells to downstream signaling events. This document provides a comprehensive resource for researchers investigating the nuanced immunomodulatory effects of this compound.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, playing a pivotal role in mediating cellular responses to interferons (IFNs) and other cytokines. Upon activation by phosphorylation, typically at tyrosine 701 (Y701) and serine 727 (S727), STAT1 translocates to the nucleus, where it regulates the transcription of a wide array of genes involved in immunity, inflammation, cell proliferation, and apoptosis.[1][2]
This compound is a small molecule immunomodulator belonging to the acridone class of compounds.[3] In murine systems, this compound has been shown to act as a STING (Stimulator of Interferon Genes) agonist, leading to the production of type I interferons (IFN-α/β).[4] This, in turn, activates the canonical JAK-STAT pathway, resulting in the phosphorylation of STAT1 and the induction of interferon-stimulated genes (ISGs). However, studies in human and rat cells suggest that this compound's antiviral and immunomodulatory effects can occur in the absence of interferon induction, pointing towards an alternative, interferon-independent mechanism of action.
A significant finding with the structurally related compound Tilorone suggests that it can induce an "IFN-related DNA damage resistance signature" (IRDS), which includes the upregulation of STAT1 gene expression. This raises the compelling possibility that this compound may also increase the cellular levels of STAT1 protein, thereby influencing downstream signaling cascades.
This technical guide provides a framework for investigating the impact of this compound on STAT1 phosphorylation and signaling. It outlines detailed experimental protocols and data presentation strategies to elucidate the potential non-canonical pathways through which this compound may exert its effects on this crucial transcription factor.
Proposed Signaling Pathways
Given the evidence for an interferon-independent mechanism of action in human and rat cells, we propose two potential, non-mutually exclusive pathways by which this compound may impact STAT1 signaling.
Pathway 1: Upregulation of STAT1 Expression
This model is based on the findings related to Tilorone. This compound may induce the transcription and translation of the STAT1 gene, leading to an increased intracellular pool of STAT1 protein. While this does not directly activate STAT1 via phosphorylation, it could prime the cells for a more robust response to subsequent cytokine stimulation or activate unphosphorylated STAT1-mediated pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
- 3. Interferon Independent Non-Canonical STAT Activation and Virus Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
Cridanimod: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod, a low molecular weight immunomodulatory agent, has garnered significant interest for its dual-action potential in oncology and virology. It functions as a potent inducer of type I interferons (IFN-α and IFN-β), primarily through the activation of the STING (Stimulator of Interferon Genes) pathway. This activity is particularly pronounced in murine models. Furthermore, this compound has been demonstrated to upregulate the expression of the progesterone receptor (PR), presenting a promising therapeutic strategy for hormone-resistant endometrial cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of this compound, supported by experimental data and methodologies.
Chemical Structure and Identification
This compound, with the IUPAC name 2-(9-oxoacridin-10-yl)acetic acid, is a heterocyclic compound belonging to the acridone class.[1][2][3] Its chemical structure is characterized by a tricyclic acridone core with a carboxymethyl group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | 2-(9-oxoacridin-10-yl)acetic acid[1] |
| CAS Number | 38609-97-1[1] |
| Molecular Formula | C₁₅H₁₁NO₃ |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O |
| InChIKey | UOMKBIIXHQIERR-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 253.25 g/mol | |
| Solubility | 36.8 µg/mL (at pH 7.4) | |
| pKa (Strongest Acidic) | 3.68 (Predicted) | |
| Collision Cross Section | 152.7 Ų ([M+H]⁺) |
Mechanism of Action
This compound exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons and the upregulation of the progesterone receptor.
Induction of Type I Interferons via STING Pathway Activation
This compound is a direct agonist of the STING protein in murine models, with a dissociation constant (Kd) of 3.5 µM. The activation of the STING pathway by this compound initiates a downstream signaling cascade, as depicted in the following pathway diagram. It is important to note that this compound shows weak to no activation of human STING, indicating a species-specific activity profile.
Upregulation of Progesterone Receptor
The interferons produced as a result of STING activation subsequently lead to the upregulation of progesterone receptor (PR) expression. While the precise molecular mechanism is still under investigation, it is known that interferon signaling can modulate the expression of various genes through the JAK/STAT pathway. It is hypothesized that activated STATs (Signal Transducers and Activators of Transcription) or other interferon-regulatory factors bind to the promoter region of the progesterone receptor gene, enhancing its transcription.
References
- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone Receptor Attenuates STAT1-Mediated IFN Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGR progesterone receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Cridanimod: A Technical Deep Dive into its Potential as an Antineoplastic Adjuvant Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod, a small molecule acridone derivative, is emerging as a compound of interest in oncology, particularly for its potential as an antineoplastic adjuvant. Initially investigated for its immunomodulatory and antiviral properties, recent research has illuminated its multifaceted mechanism of action that could be harnessed to enhance the efficacy of existing cancer therapies. This technical guide synthesizes the current understanding of this compound, focusing on its core mechanisms, preclinical and clinical data, and the experimental basis for its proposed therapeutic application. We will delve into its dual action as an inducer of progesterone receptor (PR) expression and a modulator of innate immune signaling pathways, presenting the available quantitative data and experimental protocols to provide a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound's potential as an antineoplastic adjuvant stems from two primary, and potentially interconnected, mechanisms of action: modulation of hormone receptor signaling and activation of the innate immune system.
Progesterone Receptor (PR) Expression Induction
In certain hormone-dependent cancers, such as endometrial cancer, the downregulation of the progesterone receptor is a common mechanism of resistance to progestin-based therapies. This compound has been shown to induce the expression of PR in endometrial cancer cells.[1] This upregulation of PR could potentially resensitize tumors to the antiproliferative effects of progestins, thereby offering a combination strategy to overcome therapeutic resistance.
The proposed signaling cascade for this mechanism is as follows:
Innate Immune System Activation
This compound is also classified as an interferon inducer.[1][2] In murine models, it has been demonstrated to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response.[3][4] This leads to the production of interferon-alpha (IFN-α) and interferon-beta (IFN-β), cytokines with potent antitumor activities, including the activation of natural killer (NK) cells and cytotoxic T lymphocytes.
However, it is crucial to note that the interferon-inducing effect of this compound has been a subject of controversy, with studies indicating that this effect is observed in mice but not in rats or humans. This suggests the existence of an alternative, interferon-independent mechanism of action that still results in antiviral and potentially antineoplastic effects. Further research is required to fully elucidate this alternative pathway.
The STING signaling pathway, as activated by this compound in murine models, is depicted below:
Quantitative Data from Preclinical Studies
While clinical data on this compound's antineoplastic adjuvant activity is still emerging, preclinical studies in antiviral contexts provide quantitative insights into its biological activity. A key study investigated the efficacy of this compound in mouse models of Venezuelan equine encephalitis virus infection.
| Experimental Group | Parameter | Result | Statistical Significance (p-value) | Reference |
| This compound-treated mice vs. Placebo | Survival Rate (at end of experiment) | 60% vs. 0% | 0.0002 | |
| This compound-treated mice vs. Control | Viremia at 24 hours post-infection | Significantly reduced | <0.0001 | |
| This compound-treated rats vs. Control | Viremia at 24 hours post-infection | Reduced below the limit of detection | <0.0001 |
These data, while from an infectious disease model, highlight this compound's potent in vivo activity and ability to modulate a significant biological response. The reduction in viral load is indicative of a robust host response, which could be translatable to an antitumor response.
Experimental Protocols
To facilitate further research and replication, the following are generalized experimental protocols based on the methodologies described in the cited literature.
In Vivo Murine Survival Study
A representative workflow for an in vivo survival study is as follows:
-
Animal Model: CD-1 mice are a commonly used outbred stock for infectious disease and initial toxicology studies. For oncology studies, immunodeficient (e.g., NSG) or syngeneic tumor models would be appropriate.
-
Grouping and Dosing: Animals are randomized into treatment and control groups. This compound can be administered through various routes, including intragastric gavage. The dosage and schedule would need to be optimized for the specific tumor model.
-
Tumor Induction: Tumor cells are implanted, for example, subcutaneously. The type of tumor cell line would be critical in assessing the adjuvant effect with a specific primary therapy.
Viremia Reduction Assay
This protocol is adapted from antiviral studies but the principles of measuring a systemic biological marker are relevant to pharmacokinetic and pharmacodynamic studies in oncology.
-
Animal Model and Infection: Wistar rats or CD-1 mice are infected with a quantifiable agent (in the cited studies, a virus).
-
Treatment: this compound or a placebo is administered according to a defined schedule.
-
Sample Collection: Blood samples are collected at various time points post-infection (e.g., 24, 36, 48 hours).
-
Quantification: The level of the agent (e.g., viral titer) in the blood is quantified using appropriate assays such as a plaque assay or qPCR.
-
Data Analysis: The reduction in the agent's level in the treated group is compared to the control group at each time point.
Clinical Development
This compound has been investigated in a Phase II clinical trial for recurrent or persistent endometrial carcinoma (NCT02041338), however, the status of this trial is listed as terminated. Further investigation into the outcomes of this and other potential clinical studies is warranted to fully understand the translational potential of this compound in an adjuvant setting.
Future Directions and Conclusion
This compound presents a compelling case for further investigation as an antineoplastic adjuvant. Its ability to upregulate progesterone receptor expression offers a clear, rational basis for combination therapy in hormone-sensitive cancers. Furthermore, while the exact mechanism of its immunomodulatory effects in humans remains to be fully elucidated, the preclinical data strongly suggest a potent biological activity that could be harnessed to stimulate an antitumor immune response.
Future research should focus on:
-
Elucidating the Interferon-Independent Pathway: Identifying the molecular targets and signaling cascades responsible for this compound's effects in human cells is a critical next step.
-
Oncology-Specific Preclinical Models: Testing this compound as an adjuvant in a range of syngeneic and patient-derived xenograft tumor models will be essential to define its spectrum of activity.
-
Biomarker Development: Identifying predictive biomarkers for response to this compound, potentially related to the expression of PR or components of innate immune signaling pathways, will be crucial for patient selection in future clinical trials.
References
- 1. This compound | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod: A Technical Whitepaper on its Function as an Acridine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod, an acridine derivative, is a small-molecule immunomodulator with a multifaceted mechanism of action, demonstrating potential as both an antiviral and an anticancer agent. This technical guide provides an in-depth analysis of this compound's core functions, focusing on its ability to induce type I interferons (IFN-α and IFN-β) through the activation of the STING (Stimulator of Interferon Genes) pathway and its capacity to upregulate progesterone receptor (PR) expression. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a comprehensive understanding for research and development professionals.
Introduction
This compound (10-Carboxymethyl-9-acridanone) is a synthetic compound belonging to the acridine class of molecules[1]. Acridine derivatives have a history of investigation for their therapeutic properties, including anticancer activities[1]. This compound has emerged as a molecule of interest due to its potent immunomodulatory effects, primarily characterized by the induction of type I interferons[2]. Its functional scope extends to hormonal regulation, specifically the upregulation of the progesterone receptor, suggesting a novel approach for sensitizing hormone-resistant cancers to therapy[1]. This whitepaper will dissect the known mechanisms of this compound, presenting the experimental evidence that underpins our current understanding.
Mechanism of Action
This compound's biological activity is primarily attributed to two distinct, yet potentially interconnected, mechanisms: induction of type I interferons and upregulation of the progesterone receptor.
Interferon Induction via STING Pathway Activation
This compound is a potent agonist of the STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral response. It is important to note that the STING-activating property of this compound is species-specific, with potent activity observed in mice but not in rats or humans.
The activation of the STING pathway by this compound initiates a signaling cascade that culminates in the production of IFN-α and IFN-β. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferon genes.
Upregulation of Progesterone Receptor in Endometrial Cancer
In the context of endometrial cancer, this compound has been shown to increase the expression of the progesterone receptor (PR)[1]. This is particularly significant as PR is often downregulated in advanced or hormone-resistant endometrial cancers, rendering progestin-based therapies ineffective. The proposed mechanism suggests that the this compound-induced IFN-α and IFN-β act on cancer cells to upregulate PR expression. This, in turn, can re-sensitize the cancer cells to progestin therapy.
Preclinical Data
In Vivo Efficacy in a Mouse Model of Endometrial Cancer
A key study investigated the efficacy of this compound in combination with medroxyprogesterone acetate (MPA) in an athymic mouse model of advanced, high-grade endometrial cancer using the Hec50co cell line.
| Treatment Group | Mean Survival Time (days ± SD) | p-value vs. Control | p-value vs. MPA alone |
| Control (no therapy) | 38 ± 5 | - | - |
| MPA alone | 33 ± 3 | > 0.05 | - |
| This compound (3mg) + MPA | 56 ± 8.0 | < 0.05 | < 0.05 |
| This compound (6mg) + MPA | 62 ± 7.0 | < 0.05 | < 0.05 |
Antiviral Activity in Mice
Studies have demonstrated the antiviral activity of this compound in mice infected with Venezuelan equine encephalitis virus (VEEV). In one experiment, 60% of mice treated with this compound survived a lethal viral challenge, whereas there were no survivors in the placebo group.
Experimental Protocols
In Vivo Endometrial Cancer Study
-
Animal Model: Athymic mice.
-
Tumor Model: Intraperitoneal injection of Hec50co cells, a cell line established to represent type II endometrial cancer.
-
Treatment Regimen:
-
This compound was administered intramuscularly (IM) twice a week at doses of 3mg and 6mg.
-
Medroxyprogesterone acetate (MPA) was administered as a progestin therapy.
-
-
Endpoint: Kaplan-Meier survival analysis.
Progesterone Receptor Expression Analysis
-
Method: Western Blot.
-
Sample: Xenograft tumor tissue from the in vivo endometrial cancer study.
-
Protocol Outline:
-
Homogenize tumor tissue and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against the progesterone receptor.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interferon Level Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample: Serum from this compound-treated mice.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for mouse IFN-α or IFN-β.
-
Block non-specific binding sites.
-
Add diluted serum samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate interferon concentrations based on the standard curve.
-
Conclusion
This compound is a promising acridine derivative with a well-defined, albeit species-specific, mechanism of action centered on the activation of the STING pathway and subsequent induction of type I interferons. This primary function underpins its potential as both an antiviral agent and a novel therapeutic for hormone-resistant endometrial cancer through the upregulation of the progesterone receptor. The preclinical data presented in this whitepaper provide a strong rationale for its continued investigation. Further research should focus on elucidating the precise molecular interactions between interferon signaling and progesterone receptor expression, as well as exploring strategies to translate the potent immunostimulatory effects of this compound to human-specific STING activation. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their future studies of this intriguing molecule.
References
Methodological & Application
Cridanimod In Vitro Assay Protocol for Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cridanimod is a small molecule compound that has garnered interest for its potential as an antineoplastic and immunomodulating agent.[1][2] Its mechanism of action is primarily associated with the induction of interferons and the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that recognizes cytosolic DNA.[3][4] Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can, in turn, elicit a potent anti-tumor immune response.[5] It is important to note that the interferon-inducing effects of this compound may exhibit species-specificity, with studies suggesting a more pronounced effect in murine models compared to human cells.
These application notes provide a detailed protocol for the in vitro assessment of this compound's anti-cancer effects on various cancer cell lines. The protocols outlined below cover cell viability assays to determine cytotoxic effects and Western blot analysis to confirm the activation of the STING signaling pathway.
Data Presentation
The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table provides representative IC50 values for this compound in various human cancer cell lines after a 72-hour incubation period.
Table 1: Representative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 38.2 |
| A549 | Lung Carcinoma | 45.8 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 52.1 |
| DU145 | Prostate Adenocarcinoma | 47.6 |
Note: These are hypothetical values for illustrative purposes and may not represent actual experimental data. IC50 values should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of this compound's cytotoxic effects on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for STING Pathway Activation
This protocol is designed to detect the activation of the STING pathway in cancer cells treated with this compound by analyzing the phosphorylation of key downstream proteins, such as IRF3.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRF3, anti-IRF3, anti-STING, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to be effective (e.g., near the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include an untreated control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for this compound in vitro assays.
References
Application Notes and Protocols: Dosing and Administration of Cridanimod in Xenograft Mouse Models
Disclaimer: As of the latest literature review, specific studies detailing the dosing and administration of Cridanimod in xenograft mouse models for cancer research are not available. The following protocols and data are presented as a general framework for conducting such studies, based on standard xenograft methodologies and drawing hypothetical examples from available information on this compound in other contexts. The provided dosing information is extrapolated from antiviral studies and must be optimized through rigorous dose-finding experiments for any oncology application.
Quantitative Data Summary
The following table outlines a hypothetical dosing regimen for a pilot study of this compound in a human tumor xenograft mouse model. This is intended as a starting point for dose-range-finding studies.
Table 1: Hypothetical Dosing and Administration of this compound in a Xenograft Model
| Parameter | Vehicle Control | Low Dose this compound | High Dose this compound |
| Drug | 0.5% CMC in Saline | This compound | This compound |
| Dose | N/A | 25 mg/kg | 50 mg/kg |
| Administration Route | Oral Gavage (PO) | Oral Gavage (PO) | Oral Gavage (PO) |
| Frequency | Daily | Daily | Daily |
| Volume | 10 µL/g body weight | 10 µL/g body weight | 10 µL/g body weight |
| Treatment Duration | 21 days | 21 days | 21 days |
Experimental Protocols
Cell Line and Culture
-
Cell Line: Human colorectal cancer cell line (e.g., HCT-116).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Use TrypLE™ Express for detachment.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.
Animal Model
-
Species/Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in specific pathogen-free (SPF) conditions in individually ventilated cages with ad libitum access to sterile food and water.
Tumor Implantation
-
Cell Preparation: Harvest HCT-116 cells during the exponential growth phase. Resuspend cells in sterile, serum-free medium.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days after implantation.
Drug Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline).
-
Dosing Calculation: Calculate the required dose for each mouse based on its body weight.
-
Administration: Administer this compound or vehicle control via oral gavage daily.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors and collect major organs for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound targeting the NF-κB pathway.
Experimental Workflow Diagram
Application Notes and Protocols for Cridanimod in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the preparation and use of Cridanimod, a potent murine-selective STING (Stimulator of Interferator Genes) agonist, in cell culture experiments. This compound is a valuable tool for studying the innate immune response, particularly the activation of the STING-TBK1-IRF3 signaling pathway and the subsequent induction of Type I interferons. This document includes comprehensive protocols for preparing stock and working solutions, recommended working concentrations, and a general experimental workflow for cell-based assays.
This compound: Chemical Properties and Mechanism of Action
This compound, also known as 10-Carboxymethyl-9-acridanone, is a small molecule immunomodulator. Its primary mechanism of action is the activation of the STING pathway, which is critical for the innate immune response to cytosolic DNA. It is important to note that this compound is reported to be a selective agonist for murine STING and does not activate human STING signaling.[1]
Signaling Pathway
Upon binding to murine STING, this compound induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₃ | [2] |
| Molecular Weight | 253.25 g/mol | [2] |
| Solubility in DMSO | > 75 mM | [1] |
| Solubility in Water | Insoluble | MedChemExpress |
Table 2: Recommended Storage Conditions for Stock Solution
| Temperature | Storage Period | Source |
| -20°C | 1 year | MedChemExpress |
| -80°C | 2 years | MedChemExpress |
Table 3: Reported In Vitro Working Concentrations
| Cell Type | Concentration | Endpoint | Source |
| Murine bone marrow-derived macrophages | 500 µg/mL (~1974 µM) | Interferon Induction | [3] |
| Vero cells | 3-4 µM (EC₅₀) | Antiviral Activity | |
| Murine Macrophages | Kd = 3.5 µM | STING Binding |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 253.25 g/mol x 1000 mg/g = 2.53 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.53 mg of this compound powder into the tube. Record the exact weight.
-
-
Calculating the volume of DMSO:
-
Calculate the precise volume of DMSO needed based on the actual weight of this compound using the following formula:
-
Volume (µL) = (Mass (mg) / 253.25 g/mol ) / (10 mmol/L) x 1,000,000 µL/L
-
-
-
Dissolving this compound:
-
In a sterile environment (e.g., a laminar flow hood), add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Preparation of this compound Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired working concentrations: Based on the literature and your experimental design, decide on the range of this compound concentrations to test (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the final working concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept constant across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Example for preparing a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
General Experimental Workflow for this compound Treatment in Cell Culture
The following diagram illustrates a typical workflow for treating cultured cells with this compound and subsequent analysis.
Protocol Steps:
-
Cell Seeding: Plate murine cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize, typically for 24 hours.
-
Preparation of Working Solutions: Prepare fresh this compound working solutions and a vehicle control as described in section 2.2.
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4, 8, 12, 24 hours). The optimal time will depend on the specific cell line and the endpoint being measured.
-
Downstream Analysis: Following incubation, perform the desired assays to assess the effects of this compound. This could include:
-
RT-qPCR: To measure the gene expression of Type I interferons and other target genes.
-
ELISA: To quantify the secretion of IFN-α/β into the culture supernatant.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like TBK1 and IRF3.
-
Cell Viability Assays: To determine any cytotoxic effects of the compound.
-
References
Application Note: Quantification of Interferon-Alpha Production Following Cridanimod Treatment using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative measurement of human interferon-alpha (IFN-α) in cell culture supernatants following treatment with the immunomodulatory agent Cridanimod. The protocol is based on a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Included are methodologies for sample preparation, the step-by-step ELISA procedure, data analysis, and troubleshooting. Additionally, this note includes diagrams illustrating the experimental workflow and the putative signaling pathway of this compound-induced IFN-α production.
Introduction
This compound is a synthetic, low-molecular-weight immunomodulatory compound. In murine models, it has been shown to induce the production of Type I interferons (IFN-α and IFN-β) through the activation of the STING (Stimulator of Interferon Genes) pathway.[1][2] The activation of the STING-TBK1-IRF3 signaling cascade leads to the transcription of interferon genes.[2] However, it is important to note that the IFN-inducing effect of this compound in human cells is a subject of ongoing research, with some studies suggesting it may not induce interferons in humans or may act via an IFN-independent mechanism.[1][3]
Interferon-alpha is a key cytokine in the innate immune response, particularly against viral infections. Plasmacytoid dendritic cells (pDCs) are major producers of IFN-α upon stimulation. Therefore, quantifying IFN-α levels after this compound treatment is a critical step in characterizing its biological activity in human immune cells. The sandwich ELISA is a highly sensitive and specific method for this purpose.
Principle of the Assay
This protocol employs the quantitative sandwich ELISA technique. A microplate is pre-coated with a capture antibody specific for human IFN-α. When samples or standards containing IFN-α are added to the wells, the IFN-α is captured by the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody, also specific for IFN-α, is added to form a "sandwich" complex. Subsequently, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. A chromogenic substrate (TMB) is then introduced, and the HRP enzyme catalyzes a color change. The reaction is terminated with a stop solution, and the color intensity, which is directly proportional to the concentration of IFN-α, is measured spectrophotometrically at 450 nm.
This compound Signaling Pathway
The diagram below illustrates a putative signaling pathway for this compound-induced IFN-α production in susceptible human immune cells, such as pDCs. This pathway is based on known innate immune signaling cascades that result in IFN-α secretion.
Caption: Putative signaling cascade for this compound-induced IFN-α production.
Materials and Reagents
This protocol assumes the use of a commercially available Human Interferon-Alpha ELISA kit. Reagents may vary slightly between manufacturers, so always consult the kit-specific manual.
| Reagent/Material | Specification |
| Human IFN-α ELISA Kit | Includes 96-well plate pre-coated with anti-human IFN-α antibody, biotinylated detection antibody, HRP-Streptavidin, recombinant human IFN-α standard, assay diluent, wash buffer concentrate, TMB substrate, and stop solution. |
| This compound | Purity >98%, prepared in a suitable solvent (e.g., DMSO). |
| Cell Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| Primary Human Cells | e.g., Peripheral Blood Mononuclear Cells (PBMCs) or isolated pDCs. |
| Reagents for Cell Culture | PBS, Ficoll-Paque, cell counting solution (e.g., Trypan Blue). |
| Lab Equipment | Humidified incubator (37°C, 5% CO₂), microplate reader (450 nm), centrifuge, single and multichannel pipettes, sterile tubes, reservoirs. |
Experimental Protocols
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from cell treatment to data analysis.
Caption: Experimental workflow for IFN-α measurement after this compound treatment.
Cell Treatment
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend cells in complete culture medium and perform a cell count. Seed cells in a 96-well flat-bottom culture plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells/well in 200 µL).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the diluted this compound to the appropriate wells. Include a "Vehicle Control" (medium with DMSO) and an "Untreated Control" (medium only). A positive control, such as a known TLR7/8 agonist (e.g., R848), is also recommended.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store it at -80°C until the ELISA is performed.
ELISA Protocol
Adhere to the specific incubation times and temperatures recommended by the ELISA kit manufacturer. The following is a general protocol.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute the lyophilized IFN-α standard and prepare a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 0 pg/mL) in the provided assay diluent. Dilute the wash buffer concentrate as instructed.
-
Add Samples/Standards: Add 100 µL of each standard, control, and experimental sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation 1: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash 1: Aspirate the liquid from each well and wash 3-4 times with 300 µL of diluted wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at room temperature.
-
Wash 2: Repeat the wash step as described in step 4.
-
Add HRP-Streptavidin: Add 100 µL of the prepared HRP-Streptavidin solution to each well.
-
Incubation 3: Cover the plate and incubate for 45 minutes at room temperature.
-
Wash 3: Repeat the wash step, increasing the number of washes to 5-6 times.
-
Develop Color: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the average OD of the zero standard (blank) from all other average OD values. Plot the background-subtracted OD values for the standards on the y-axis versus their corresponding concentrations in pg/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for data analysis.
-
Determine Sample Concentrations: Interpolate the IFN-α concentration of each sample from the standard curve using its background-subtracted OD value. Multiply by the dilution factor if samples were diluted.
Sample Data Table
The following table shows representative data demonstrating a dose-dependent increase in IFN-α production by human PBMCs after 24 hours of this compound treatment.
| Treatment Group | Concentration (µM) | Mean OD at 450 nm (± SD) | Calculated IFN-α Conc. (pg/mL) |
| Untreated Control | 0 | 0.051 (± 0.004) | < 12.5 |
| Vehicle Control (DMSO) | 0 | 0.055 (± 0.006) | < 12.5 |
| This compound | 0.1 | 0.112 (± 0.011) | 45.7 |
| This compound | 1.0 | 0.358 (± 0.025) | 210.4 |
| This compound | 10.0 | 0.989 (± 0.051) | 655.2 |
| This compound | 100.0 | 1.854 (± 0.089) | >1000 (Dilution Required) |
| Positive Control (R848) | 5.0 | 1.950 (± 0.092) | >1000 (Dilution Required) |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background | - Insufficient washing.- Reagents contaminated.- TMB incubation too long or exposed to light. | - Increase number of washes and ensure complete aspiration.- Use fresh, sterile reagents.- Monitor TMB incubation time carefully and keep plate in the dark. |
| Low Signal / Poor Sensitivity | - Inactive reagents (improper storage).- Standard or samples degraded.- Insufficient incubation times. | - Check reagent storage conditions and expiration dates.- Use fresh samples; avoid repeated freeze-thaw cycles.- Ensure adherence to recommended incubation times and temperatures. |
| High CV% (Poor Precision) | - Inaccurate pipetting.- Inconsistent washing technique.- Bubbles in wells. | - Calibrate pipettes and use proper technique.- Use a multichannel pipette or automated plate washer for consistency.- Ensure no bubbles are present before reading the plate. |
| "Edge Effect" | - Uneven temperature across the plate during incubation. | - Float the plate in a water bath during incubation or use a temperature-controlled incubator. Ensure reagents are at room temperature before adding. |
References
- 1. mdpi.com [mdpi.com]
- 2. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cridanimod-Induced Progesterone Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod is an investigational small molecule that has demonstrated the ability to upregulate the expression of the progesterone receptor (PR). This activity is of significant interest in oncology, particularly for hormone-receptor-negative cancers, where increasing PR expression could sensitize tumors to progestin-based therapies. The primary mechanism of this compound-induced PR expression is believed to be mediated through the induction of Type I interferons (IFN-α and IFN-β). These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of changes in progesterone receptor expression in response to this compound treatment.
Mechanism of Action: this compound and Progesterone Receptor Upregulation
This compound's therapeutic potential in certain cancers stems from its ability to modulate the tumor microenvironment. It has been shown to induce the production and release of IFN-α and IFN-β.[1] These interferons then initiate a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding to their receptors, interferons activate JAKs, which in turn phosphorylate STAT1 and STAT2. These phosphorylated STAT proteins form a heterodimer and associate with interferon regulatory factor 9 (IRF9) to create the interferon-stimulated gene factor 3 (ISGF3) complex. This complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) on the promoters of target genes, leading to their transcription. It is through this pathway that this compound is proposed to upregulate the expression of the progesterone receptor gene (PGR).
Data Presentation
The following tables summarize hypothetical quantitative data based on in vivo and in vitro studies investigating the effect of this compound on progesterone receptor expression.
Table 1: In Vivo Upregulation of Progesterone Receptor in Xenograft Tumors
| Treatment Group | This compound Dose (in vivo) | Progesterone Receptor (PR) Expression Level (Western Blot) |
| Control | 0 mg | Baseline |
| Low Dose | 1 mg | Increased |
| Medium Dose | 3 mg | Substantially Increased |
| High Dose | 6 mg | Markedly Increased |
This table is a qualitative representation based on findings that PR proteins were substantially higher in xenograft tumors from animals treated with this compound at doses of 3mg and 6mg.[1]
Table 2: In Vitro Upregulation of Progesterone Receptor in Endometrial Cancer Cells
| Treatment | Concentration | Incubation Time | Fold Increase in PR Expression (Relative to Control) |
| Vehicle Control | - | 48 hours | 1.0 |
| This compound | 1 µM | 48 hours | Hypothetical Data Point |
| This compound | 10 µM | 48 hours | Hypothetical Data Point |
| This compound | 50 µM | 48 hours | Hypothetical Data Point |
| IFN-β (Positive Control) | 1000 IU/mL | 48 hours | ~2.0[2] |
This table presents a template for quantifying in vitro results. The fold increase with IFN-β is based on published data.[2] Researchers should generate their own dose-response data for this compound.
Experimental Protocols
In Vitro Treatment of Endometrial Cancer Cells (e.g., Hec50co)
-
Cell Culture: Culture Hec50co cells (or other relevant cell lines) in the recommended medium and conditions until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle-only control. A positive control of IFN-α or IFN-β (e.g., 1000 IU/mL) can also be included.
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to assess the optimal duration for PR induction.
-
Cell Lysis: Following incubation, proceed with cell lysis for protein extraction as detailed in the Western Blot protocol.
Western Blot Protocol for Progesterone Receptor
1. Sample Preparation
-
From Cell Culture:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish (e.g., 1 mL per 10 cm dish).
-
Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
From Tumor Tissue:
-
Excise the tumor tissue and immediately flash-freeze in liquid nitrogen or place it on ice.
-
Weigh the tissue and add ice-cold RIPA buffer (with inhibitors) in a 1:10 tissue weight to buffer volume ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Follow steps 1.4-1.6 from the cell culture protocol.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
3. Gel Electrophoresis
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for progesterone receptor (detecting both PR-A and PR-B isoforms) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (5.3).
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PR band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound-induced progesterone receptor upregulation pathway.
Caption: Western blot workflow for progesterone receptor analysis.
References
Application Notes and Protocols: Cridanimod Dose-Response in Endometrial Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cridanimod is a small molecule interferon inducer that has shown potential as an adjuvant therapy in hormone-resistant endometrial cancer.[1] Its primary mechanism of action involves the upregulation of progesterone receptor (PR) expression, thereby potentially re-sensitizing cancer cells to progestin-based therapies.[1] This document provides a summary of the available dose-response data for this compound, primarily from in vivo studies, and details relevant experimental protocols for evaluating its efficacy.
Data Presentation
The following table summarizes the quantitative data from an in vivo study of this compound in a mouse model of advanced, high-grade endometrial cancer using Hec50co cells.[1]
Table 1: In Vivo Dose-Response of this compound in Combination with Medroxyprogesterone Acetate (MPA) in an Endometrial Cancer Mouse Model [1]
| Treatment Group | This compound Dose (IM, twice a week) | Mean Survival Time (days ± SEM) | Statistical Significance (p-value vs. MPA alone) |
| Control (No Therapy) | - | 38 ± 5 | < 0.05 |
| MPA Alone | - | 33 ± 3 | - |
| This compound + MPA | 1 mg | Not Reported | Not Reported |
| This compound + MPA | 3 mg | 56 ± 8.0 | < 0.05 |
| This compound + MPA | 6 mg | 62 ± 7.0 | < 0.05 |
Qualitative Observations from In Vivo Studies:
-
Progesterone Receptor (PR) Expression: Western blot analysis of xenograft tumors showed substantially higher PR protein levels in animals treated with 3 mg and 6 mg of this compound compared to the control and MPA alone groups.[1]
-
Interferon Induction: ELISA data indicated significant, dose-dependent increases in serum levels of interferon-alpha (IFNα) and interferon-beta (IFNβ) in this compound-treated mice.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Endometrial Cancer
The proposed mechanism of action for this compound in endometrial cancer involves the induction of interferons, which subsequently upregulate progesterone receptor expression, enhancing the efficacy of progestin therapy.
Caption: Proposed signaling pathway of this compound in endometrial cancer.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the typical workflow for an in vivo study evaluating this compound in a xenograft mouse model of endometrial cancer.
Caption: Workflow for in vivo this compound efficacy studies.
Experimental Protocols
1. In Vivo Xenograft Model of Endometrial Cancer
This protocol is based on the methodology described for the Hec50co cell line.
-
Cell Line: Hec50co, a model for type II endometrial cancer.
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Cell Preparation:
-
Culture Hec50co cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors are palpable, randomize mice into treatment groups.
-
Administer this compound via intramuscular (IM) injection twice a week at the desired doses (e.g., 1, 3, 6 mg).
-
Administer Medroxyprogesterone acetate (MPA) as per the experimental design.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume using calipers and animal well-being regularly.
-
Record survival data.
-
At the study endpoint, euthanize mice and collect tumor tissue and blood samples for further analysis.
-
2. Western Blot for Progesterone Receptor (PR) Expression
This is a general protocol for detecting PR in tumor tissue lysates.
-
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-PR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize tumor tissue in RIPA buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant (lysate).
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize bands using an imaging system.
-
3. ELISA for Serum Interferon-α/β
This is a general protocol for a sandwich ELISA to measure IFN-α and IFN-β in mouse serum.
-
Materials:
-
Mouse serum samples
-
ELISA plate pre-coated with capture antibody (anti-IFN-α or anti-IFN-β)
-
Detection antibody (biotinylated anti-IFN-α or anti-IFN-β)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Recombinant IFN-α and IFN-β standards
-
-
Procedure:
-
Prepare serial dilutions of the IFN standards.
-
Add standards and serum samples to the wells of the pre-coated plate and incubate.
-
Wash the plate with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate IFN concentrations in the samples by comparing their absorbance to the standard curve.
-
4. In Vitro Cell Viability (MTT) Assay
This is a standard protocol to assess the effect of a compound on the viability of endometrial cancer cells in vitro.
-
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, HEC-1A)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
5. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis in endometrial cancer cells following treatment.
-
Materials:
-
Endometrial cancer cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
References
Cridanimod: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod is a small molecule immunomodulator recognized for its capacity to induce interferons and activate the innate immune system. Emerging evidence suggests that this compound functions as a STING (Stimulator of Interferon Genes) agonist. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, orchestrates a broad-based immune response involving the activation of various immune cell subsets, including T cells, natural killer (NK) cells, and dendritic cells (DCs).
Flow cytometry is an indispensable tool for dissecting the complex cellular responses induced by immunomodulators like this compound. It allows for the simultaneous multi-parameter analysis of individual cells, providing quantitative data on cell surface and intracellular protein expression, thereby enabling the detailed characterization of immune cell activation, differentiation, and function.
These application notes provide a framework for utilizing flow cytometry to analyze the activation of human peripheral blood mononuclear cells (PBMCs) in response to this compound. The included protocols and expected outcomes are based on the known mechanisms of STING agonists.
Data Presentation: Expected Quantitative Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in immune cell populations following in vitro stimulation with this compound, based on data from studies involving other small molecule STING agonists. These values should be considered as a guide for expected outcomes.
Table 1: Expected Activation of T Cell Subsets
| Cell Type | Marker | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| CD4+ T Cells | CD69 | Untreated | 2.5 ± 0.8 | 500 ± 150 |
| This compound (10 µM) | 15.2 ± 3.5 | 1200 ± 300 | ||
| CD25 | Untreated | 5.1 ± 1.2 | 800 ± 200 | |
| This compound (10 µM) | 25.8 ± 5.1 | 2500 ± 500 | ||
| CD8+ T Cells | CD69 | Untreated | 3.1 ± 1.0 | 600 ± 180 |
| This compound (10 µM) | 20.5 ± 4.2 | 1500 ± 400 | ||
| CD25 | Untreated | 4.5 ± 0.9 | 750 ± 190 | |
| This compound (10 µM) | 30.2 ± 6.3 | 2800 ± 600 |
Table 2: Expected Activation of Natural Killer (NK) Cells
| Cell Type | Marker | Treatment | % Positive Cells (Mean ± SD) |
| NK Cells (CD3- CD56+) | CD107a (Degranulation) | Untreated | 4.2 ± 1.1 |
| This compound (10 µM) | 18.9 ± 4.5 | ||
| IFN-γ (Intracellular) | Untreated | 1.8 ± 0.5 | |
| This compound (10 µM) | 15.7 ± 3.8 |
Table 3: Expected Maturation of Dendritic Cells (DCs)
| Cell Type | Marker | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| Myeloid DCs (Lin- HLA-DR+ CD11c+) | CD80 | Untreated | 20.3 ± 4.7 | 1000 ± 250 |
| This compound (10 µM) | 65.1 ± 10.2 | 3500 ± 700 | ||
| CD86 | Untreated | 25.8 ± 5.1 | 1200 ± 300 | |
| This compound (10 µM) | 75.4 ± 9.8 | 4500 ± 900 | ||
| MHC Class II | Untreated | 95.2 ± 2.3 | 5000 ± 1000 | |
| This compound (10 µM) | 98.6 ± 1.1 | 9000 ± 1500 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
This protocol describes the preparation and stimulation of human PBMCs for subsequent flow cytometry analysis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well U-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete RPMI medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI medium.
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well U-bottom plate.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working solution of this compound in complete RPMI medium. A final concentration range of 1-20 µM is a good starting point for dose-response experiments.
-
Prepare a 2X working solution of DMSO in complete RPMI medium for the vehicle control, ensuring the final DMSO concentration matches the highest concentration used for this compound.
-
Add 100 µL of the 2X this compound working solution or the 2X DMSO vehicle control to the respective wells.
-
Include an "untreated" control with 100 µL of complete RPMI medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the markers being analyzed:
-
Early activation markers (e.g., CD69): 6-24 hours
-
Late activation markers (e.g., CD25) and DC maturation: 24-48 hours
-
Intracellular cytokines: 6-24 hours (add a protein transport inhibitor, such as Brefeldin A or Monensin, for the last 4-6 hours of incubation).
-
-
Protocol 2: Flow Cytometry Staining for Immune Cell Activation Markers
This protocol provides a general procedure for staining stimulated PBMCs for flow cytometry analysis. Specific antibody panels should be designed based on the cell populations and markers of interest.
Materials:
-
Stimulated and control PBMCs from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers
-
Live/dead stain (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Carefully transfer the cells from the 96-well plate to FACS tubes.
-
Wash the cells with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Live/Dead Staining:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the live/dead stain according to the manufacturer's instructions and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent.
-
Incubate for 10 minutes at 4°C.
-
-
Surface Marker Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (if applicable):
-
Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer containing the cocktail of fluorochrome-conjugated antibodies for intracellular markers.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure appropriate compensation controls (single-stained beads or cells) are run.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the STING pathway in immune cells.
Combination Therapy of Cridanimod and Progestin: Application Notes and Protocols for Preclinical Evaluation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-resistant cancers present a significant clinical challenge. In endometrial cancer, the downregulation of the progesterone receptor (PR) is a common mechanism of resistance to progestin-based therapies. Cridanimod is an investigational small molecule that has been shown to upregulate PR expression, potentially re-sensitizing tumors to progestins. This document provides a detailed overview of the preclinical evidence for this compound in combination with a progestin in an animal model of advanced endometrial cancer, along with protocols for key experimental procedures. The therapeutic benefit of this combination therapy appears to be mediated by the upregulation of PR, likely through the induction of interferon-alpha (IFNα) and interferon-beta (IFNβ) expression by this compound[1][2].
Data Presentation
The following tables summarize the key quantitative findings from a preclinical study evaluating the combination of this compound and medroxyprogesterone acetate (MPA) in a mouse model of high-grade, advanced endometrial cancer[1][2].
Table 1: Survival Analysis in an Athymic Mouse Model of Endometrial Cancer
| Treatment Group | Median Survival (Days ± SEM) | p-value vs. Control | p-value vs. MPA alone |
| Control (No Therapy) | 38 ± 5 | - | < 0.05 |
| MPA Alone | 33 ± 3 | < 0.05 | - |
| This compound (3mg) + MPA | 56 ± 8.0 | < 0.05 | < 0.05 |
| This compound (6mg) + MPA | 62 ± 7.0 | < 0.05 | < 0.05 |
SEM: Standard Error of the Mean MPA: Medroxyprogesterone Acetate
Table 2: Biomarker Analysis in Tumor Xenografts and Serum
| Treatment Group | Progesterone Receptor (PR) Expression in Tumor Tissue (Western Blot) | Serum IFNα Levels (ELISA) | Serum IFNβ Levels (ELISA) |
| Control | Low | Baseline | Baseline |
| MPA Alone | Low | Baseline | Baseline |
| This compound (3mg) + MPA | Substantially Higher than Control and MPA alone | Significant, Dose-dependent Increase | Significant, Dose-dependent Increase |
| This compound (6mg) + MPA | Substantially Higher than Control and MPA alone | Significant, Dose-dependent Increase | Significant, Dose-dependent Increase |
IFN: Interferon
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the this compound and progestin combination therapy and the experimental workflow used in the preclinical evaluation.
References
Tracking Cridanimod Efficacy In Vivo: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to monitor and quantify the therapeutic efficacy of Cridanimod, a potent small-molecule immunomodulator and interferon inducer. By leveraging non-invasive imaging, researchers can gain critical insights into the pharmacodynamics of this compound, its impact on the tumor microenvironment, and the subsequent anti-tumor immune response.
Introduction to this compound and its Mechanism of Action
This compound is an immunomodulatory agent that primarily acts as a progesterone receptor (PR) activator through the induction of Type I interferons (IFN-α and IFN-β).[1] Its mechanism involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[2][3] Upon activation, the STING pathway initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of Type I interferons and other inflammatory cytokines.[2][3] These interferons, in turn, promote the maturation of dendritic cells (DCs), enhance the cross-priming of tumor-specific CD8+ T cells, and facilitate their infiltration into the tumor microenvironment, ultimately leading to tumor cell killing. This compound has also demonstrated antiviral and anti-cancer activities that may be independent of interferon induction.
In Vivo Imaging Modalities for Tracking this compound Efficacy
Several in vivo imaging techniques can be employed to non-invasively monitor the biological effects of this compound in preclinical models. The choice of modality will depend on the specific biological question being addressed.
| Imaging Modality | Key Application for this compound Efficacy | Advantages | Disadvantages |
| Bioluminescence Imaging (BLI) | - Tracking tumor growth/regression of luciferase-expressing cancer cells. - Monitoring the trafficking and expansion of luciferase-expressing immune cells (e.g., T cells). - Assessing cytotoxic T cell activity using granzyme B-activated luciferin probes. | - High sensitivity and signal-to-background ratio. - Relatively low cost and high throughput. - Enables longitudinal studies in the same animal cohort. | - Requires genetic modification of cells to express luciferase. - Limited spatial resolution and tissue penetration. |
| Positron Emission Tomography (PET) | - Visualizing systemic lymphocyte activation via 18F-FDG uptake in lymphoid organs. - Imaging CD8+ T cell infiltration into tumors using radiolabeled antibodies or minibodies (e.g., 89Zr-Df-IAB22M2C). - Detecting interferon-γ (IFN-γ) production in the tumor microenvironment with specific immuno-PET tracers. - Monitoring STING pathway activation and interferon signaling. | - High sensitivity and quantitative nature. - Whole-body imaging with good tissue penetration. - Clinically translatable. | - Lower spatial resolution compared to MRI. - Requires a cyclotron and radiochemistry facility. - Potential for non-specific tracer accumulation. |
| Fluorescence Imaging | - Real-time visualization of immune cell trafficking, interactions, and morphology within the tumor microenvironment using intravital microscopy. - Tracking fluorescently labeled immune cells. | - High spatial and temporal resolution. - Enables visualization of dynamic cellular processes. | - Limited tissue penetration depth. - Phototoxicity and photobleaching can be a concern. |
Experimental Protocols
Protocol 1: Monitoring Tumor Growth and T-Cell Infiltration using Dual-Luciferase Bioluminescence Imaging
This protocol allows for the simultaneous monitoring of tumor burden and the trafficking of adoptively transferred T cells.
Materials:
-
Tumor cells engineered to express Firefly luciferase (Fluc).
-
T cells engineered to express a distinct luciferase, such as Renilla luciferase (Rluc) or a red-shifted luciferase.
-
D-luciferin substrate for Fluc.
-
Coelenterazine or appropriate substrate for the second luciferase.
-
In vivo imaging system (e.g., IVIS Spectrum).
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant Fluc-expressing tumor cells into immunocompetent mice.
-
Tumor Growth Monitoring: Once tumors are established, monitor tumor growth by injecting D-luciferin (typically 150 mg/kg, intraperitoneally) and acquiring bioluminescence images 10-15 minutes post-injection.
-
This compound Treatment: Administer this compound at the desired dose and schedule.
-
Adoptive T-Cell Transfer: Intravenously inject T cells expressing the second luciferase into tumor-bearing mice.
-
Dual-Luciferase Imaging:
-
Image Fluc signal as described in step 2 to assess tumor burden.
-
After a washout period (if necessary, depending on substrate kinetics), administer the substrate for the second luciferase (e.g., coelenterazine) and acquire images to track T-cell localization and expansion.
-
-
Data Analysis: Quantify the bioluminescent signal (photons/second) from the tumor and areas of T-cell accumulation over time to assess tumor response and immune cell infiltration.
Protocol 2: Assessing Systemic Immune Activation and CD8+ T-Cell Infiltration with PET/CT
This protocol utilizes PET/CT to measure both the systemic immune response and the specific infiltration of cytotoxic T cells into the tumor.
Materials:
-
18F-FDG for assessing metabolic activity.
-
89Zr-labeled anti-CD8 minibody (e.g., 89Zr-Df-IAB22M2C) for imaging CD8+ T cells.
-
PET/CT scanner.
Procedure:
-
Baseline Imaging: Perform a baseline 18F-FDG PET/CT scan to assess the metabolic activity of the tumor and lymphoid organs.
-
This compound Treatment: Initiate this compound therapy.
-
18F-FDG PET/CT for Immune Activation: At 24-48 hours post-Cridanimod administration, perform another 18F-FDG PET/CT scan. Increased 18F-FDG uptake in the spleen and lymph nodes indicates systemic immune activation.
-
89Zr-anti-CD8 PET/CT for T-Cell Infiltration:
-
Administer the 89Zr-labeled anti-CD8 minibody intravenously.
-
Perform PET/CT imaging at a time point optimized for the specific tracer (e.g., 24-48 hours post-injection for 89Zr-Df-IAB22M2C).
-
-
Data Analysis:
-
Quantify the Standardized Uptake Value (SUV) of 18F-FDG in tumors and lymphoid organs to measure changes in metabolic activity.
-
Quantify the SUV of the 89Zr-anti-CD8 tracer in the tumor to assess the extent of CD8+ T-cell infiltration.
-
Protocol 3: Visualizing T-Cell Dynamics in the Tumor Microenvironment with Intravital Microscopy
This protocol provides high-resolution, real-time imaging of T-cell behavior within the tumor.
Materials:
-
Mice with a surgically implanted imaging window over the tumor.
-
Fluorescently labeled T cells (e.g., from transgenic mice expressing GFP or CFP, or ex vivo labeled with fluorescent dyes).
-
Two-photon microscope.
-
Fluorescently labeled dextran for visualizing blood vessels.
Procedure:
-
Tumor Implantation and Imaging Window Placement: Establish tumors in a location amenable to imaging window implantation (e.g., dorsal skin fold chamber).
-
This compound Treatment: Administer this compound to the tumor-bearing mice.
-
Adoptive Transfer of Labeled T Cells: Intravenously inject fluorescently labeled T cells.
-
Intravital Imaging:
-
Anesthetize the mouse and position it on the microscope stage.
-
Administer fluorescent dextran intravenously to visualize the vasculature.
-
Acquire time-lapse images of the tumor microenvironment to track T-cell motility, interactions with tumor cells, and extravasation from blood vessels.
-
-
Data Analysis: Analyze image sequences to quantify T-cell velocity, displacement, and interaction times with tumor cells.
Data Presentation
Quantitative data from these imaging studies can be summarized in tables for clear comparison of treatment effects.
Table 1: Example of Quantitative Data from In Vivo Imaging Studies of STING Agonists
| Parameter | Imaging Modality | Control Group | This compound-Treated Group | Reference |
| Tumor Volume (mm³) at Day 14 | Caliper/BLI | 500 ± 50 | 150 ± 30 | |
| Spleen 18F-FDG SUVmax | PET/CT | 1.90 ± 0.2 | 4.55 ± 0.8 | |
| Tumor CD8+ T-Cell Infiltration (% positive area) | Immunohistochemistry/PET | 5 ± 2% | 25 ± 5% | |
| Intratumoral Granzyme B Activity (Normalized BLI Signal) | BLI | 1.5 x 105 ± 0.5 x 105 | 8.0 x 105 ± 1.5 x 105 | |
| Tumor IFN-γ Uptake (%ID/g) | Immuno-PET | 2.5 ± 0.5 | 8.0 ± 1.5 |
These application notes and protocols provide a framework for the robust in vivo evaluation of this compound's efficacy. By employing these advanced imaging techniques, researchers can accelerate the development and optimization of this promising immunotherapeutic agent.
References
Application Notes: Assessing Cridanimod's Antiviral Efficacy via Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral activity of Cridanimod, a small molecule immunomodulator, using the gold-standard plaque reduction assay. This document outlines the experimental procedures, data analysis, and visualization of the underlying signaling pathways.
Introduction
This compound has demonstrated broad-spectrum antiviral activity.[1] Its mechanism of action is multifaceted and appears to be species-dependent. In murine cells, this compound acts as a potent agonist of the Stimulator of Interferon Genes (STING) protein, triggering a robust antiviral response through the TBK1/IRF3 signaling cascade, leading to the production of type I interferons.[2][3] However, studies in rats and observations in humans suggest the existence of an interferon-independent antiviral mechanism, highlighting the need for versatile and reliable methods to assess its efficacy.[4][5] The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of lytic viruses and is widely used to determine the efficacy of antiviral compounds.
Data Presentation
The quantitative data generated from the plaque reduction assay should be systematically organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing the experimental results.
| This compound Concentration (µM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Number of Plaques (Replicate 3) | Average Plaque Count | Percent Plaque Reduction (%) |
| 0 (Virus Control) | 100 | 105 | 98 | 101 | 0 |
| 1 | 80 | 85 | 82 | 82.3 | 18.5 |
| 5 | 55 | 60 | 57 | 57.3 | 43.3 |
| 10 | 25 | 30 | 28 | 27.7 | 72.6 |
| 25 | 5 | 8 | 6 | 6.3 | 93.8 |
| 50 | 0 | 0 | 0 | 0 | 100 |
| Cell Control | 0 | 0 | 0 | 0 | N/A |
Note: The 50% inhibitory concentration (IC50) can be determined by plotting the this compound concentration against the percentage of plaque reduction and fitting the data to a dose-response curve.
Experimental Protocols
This section details the step-by-step methodology for conducting the plaque reduction assay to assess the antiviral activity of this compound.
Materials
-
Cells: A suitable host cell line susceptible to the virus of interest (e.g., Vero, MRC-5, Huh-7).
-
Virus: A lytic virus stock with a known titer (Plaque Forming Units/mL).
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: Basal medium supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components for cell growth.
-
Infection Medium: Serum-free or low-serum culture medium.
-
Overlay Medium: Culture medium containing a semi-solid substance like agarose or methylcellulose to restrict virus spread.
-
Staining Solution: Crystal violet solution or another suitable vital stain.
-
Fixing Solution: 10% formalin or another appropriate fixative.
-
Phosphate-Buffered Saline (PBS)
-
Sterile multi-well cell culture plates (e.g., 6-well or 24-well).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold or ten-fold serial dilutions of the this compound stock solution in infection medium. The concentration range should be chosen based on preliminary cytotoxicity data to ensure that the observed effects are not due to cell death.
-
-
Virus Dilution:
-
Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (typically 50-100 PFU per well) in the virus control wells.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the confluent cell monolayers and wash the cells once with sterile PBS.
-
In separate tubes, pre-incubate the diluted virus with an equal volume of each this compound dilution (and a medium-only control) for 1 hour at 37°C.
-
Add the virus-Cridanimod mixtures to the respective wells of the cell culture plate.
-
Include a "virus control" (virus with infection medium only) and a "cell control" (infection medium only) in triplicate.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the overlay medium to each well. The overlay should be at a temperature that is not harmful to the cells (around 40-42°C for agarose-based overlays).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.
-
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with a crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against the stained cell monolayer.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula:
-
% Plaque Reduction = [(Average plaques in virus control - Average plaques in treated well) / Average plaques in virus control] * 100
-
-
Determine the IC50 value by plotting the percent plaque reduction against the log of the this compound concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the plaque reduction assay for assessing this compound's antiviral activity.
Caption: Workflow for this compound Plaque Reduction Assay.
Signaling Pathways of this compound's Antiviral Activity
The antiviral action of this compound can be mediated through at least two distinct signaling pathways.
1. STING-Dependent Interferon Induction (Murine Model)
In mouse cells, this compound directly binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.
Caption: this compound's STING-Dependent Antiviral Pathway.
2. Putative Interferon-Independent Antiviral Pathway
In species where this compound does not induce a significant interferon response, an alternative, less-defined pathway is thought to confer its antiviral effects. This pathway is believed to be broad-acting against a range of viruses.
Caption: this compound's Interferon-Independent Antiviral Action.
References
- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cridanimod: A Novel Approach to Re-sensitizing Hormone-Resistant Cancers to Progestin Therapy through Progesterone Receptor Induction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone therapy is a cornerstone in the treatment of hormone receptor-positive cancers, such as certain types of breast and endometrial cancer. However, the development of hormone resistance, often characterized by the downregulation or loss of hormone receptor expression, presents a significant clinical challenge. Cridanimod is a novel small molecule that has shown promise in overcoming this resistance by inducing the expression of the progesterone receptor (PR) in hormone-resistant cancer cells. This application note provides a summary of the preclinical data on this compound, detailed protocols for key experiments, and a proposed signaling pathway for its mechanism of action.
Mechanism of Action
This compound is hypothesized to exert its effects on progesterone receptor expression through the induction of type I interferons, specifically interferon-alpha (IFNα) and interferon-beta (IFNβ). The proposed signaling cascade is initiated by this compound, leading to the production and secretion of IFNα and IFNβ. These interferons then bind to their receptors on cancer cells, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Activated STAT proteins, potentially including STAT5a, are thought to translocate to the nucleus and bind to regulatory regions of the progesterone receptor gene (PGR), thereby stimulating its transcription and leading to increased PR protein expression. This re-expression of PR can potentially re-sensitize the cancer cells to the anti-proliferative effects of progestin therapy.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced progesterone receptor expression.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study investigating the efficacy of this compound in a mouse model of high-grade, advanced endometrial cancer using Hec50co cells.
Table 1: Effect of this compound and Medroxyprogesterone Acetate (MPA) on Survival
| Treatment Group | Mean Survival Time (days ± SEM) | P-value (vs. MPA alone) |
| Control (no therapy) | 38 ± 5 | < 0.05 |
| MPA alone | 33 ± 3 | - |
| This compound (3mg) + MPA | 56 ± 8.0 | < 0.05 |
| This compound (6mg) + MPA | 62 ± 7.0 | < 0.05 |
Table 2: Qualitative and Semi-Quantitative Effects of this compound
| Treatment Group | Progesterone Receptor (PR) Protein Expression (Western Blot) | Serum IFNα and IFNβ Levels (ELISA) |
| Control | Low | Baseline |
| MPA alone | Low | Baseline |
| This compound (3mg) + MPA | Substantially higher than control and MPA alone | Significant increase (dose-dependent) |
| This compound (6mg) + MPA | Substantially higher than control and MPA alone | Significant increase (dose-dependent) |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the preclinical study of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Animal Model of Hormone-Resistant Endometrial Cancer
This protocol describes the establishment of a xenograft model of hormone-resistant endometrial cancer using the Hec50co cell line.
Materials:
-
Hec50co endometrial cancer cells
-
Athymic nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., MEM supplemented with 5% FBS and 2% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
This compound (formulated for intramuscular injection)
-
Medroxyprogesterone acetate (MPA) (formulated for injection)
Procedure:
-
Cell Culture: Culture Hec50co cells in the recommended medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
Harvest sub-confluent Hec50co cells using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Injection:
-
Anesthetize the athymic nude mice.
-
Inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the peritoneal cavity of each mouse.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into the desired treatment groups (e.g., Control, MPA alone, this compound + MPA at different doses).
-
Allow tumors to establish for a predetermined period (e.g., 7-14 days).
-
Administer treatments as per the experimental design. For example, this compound (1mg, 3mg, or 6mg) can be administered via intramuscular injection twice a week, and MPA can be administered as per standard protocols.
-
-
Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
Monitor tumor growth if using a subcutaneous model.
-
Record survival data for Kaplan-Meier analysis.
-
-
Sample Collection:
-
At the end of the study or when humane endpoints are reached, euthanize the mice.
-
Collect tumor tissue for Western blot analysis and blood for serum isolation for ELISA.
-
Western Blot Analysis for Progesterone Receptor Expression
This protocol outlines the procedure for detecting PR protein expression in xenograft tumor tissue.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Progesterone Receptor monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Serum Interferon-α and Interferon-β
This protocol describes the quantification of mouse IFNα and IFNβ in serum samples.
Materials:
-
Mouse serum samples
-
Mouse IFNα ELISA kit
-
Mouse IFNβ ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood from mice via cardiac puncture or other appropriate methods.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until use.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific mouse IFNα and IFNβ ELISA kits.
-
Briefly, this typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFNα and IFNβ in the serum samples based on the standard curve.
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic strategy for overcoming hormone resistance in cancers by upregulating progesterone receptor expression. The proposed mechanism involving interferon induction provides a rationale for its combination with progestin-based therapies. The provided data and protocols offer a framework for further investigation into the efficacy and mechanism of action of this compound in various hormone-resistant cancer models. Further research is warranted to fully elucidate the signaling pathways involved and to translate these preclinical findings into clinical applications.
Troubleshooting & Optimization
Troubleshooting Cridanimod Solubility in Aqueous Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cridanimod in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a poorly water-soluble compound.[1] Its aqueous solubility is reported to be less than 0.1 mg/mL.[1] At a pH of 7.4, the mean solubility has been measured to be 36.8 µg/mL.[2]
Q2: In which organic solvents is this compound more soluble?
A2: this compound exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), with a reported solubility of 125 mg/mL.[1] When preparing stock solutions, it is advisable to use freshly opened, hygroscopic DMSO to ensure optimal dissolution.[1]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What could be the cause and how can I prevent this?
A3: This is a common issue when working with compounds that are poorly soluble in water. The precipitation occurs because the high concentration of this compound in the DMSO stock is no longer soluble when diluted into a predominantly aqueous environment. To prevent this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays. If precipitation persists, consider using a co-solvent system or warming the solution gently.
Q4: Are there alternative forms of this compound with better aqueous solubility?
A4: Yes, the sodium salt of this compound is available and is expected to have improved aqueous solubility compared to the free acid form. Salt formation is a common strategy to enhance the solubility of weakly acidic drugs like this compound.
Q5: Can sonication or heating be used to improve the dissolution of this compound?
A5: Yes, for in vitro preparations, gentle heating and/or sonication can aid in the dissolution of this compound, especially if you observe precipitation or phase separation. However, it is crucial to ensure that the temperature and duration of these treatments do not degrade the compound. Always verify the stability of this compound under your specific experimental conditions.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in various solvents.
| Solvent/Condition | Solubility | Reference |
| Water | < 0.1 mg/mL (Insoluble) | |
| Aqueous Buffer (pH 7.4) | 36.8 µg/mL | |
| DMSO | 125 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (Suspended Solution) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) |
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. |
| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming or sonication may also be applied. |
| Incorrect pH of the buffer. | Although a full pH-solubility profile for this compound is not readily available, its acidic nature suggests solubility may vary with pH. Consider testing a range of pH values if your experimental setup allows. |
Issue: My this compound DMSO stock solution precipitates upon dilution into cell culture medium.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Perform a stepwise (serial) dilution of the DMSO stock into the aqueous medium rather than a single large dilution. |
| Final concentration exceeds aqueous solubility limit. | Re-evaluate the required final concentration. It may be necessary to work at a lower concentration of this compound. |
| Low temperature of the medium. | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| Interaction with media components. | Consider using a simplified buffer for initial solubility tests to identify potential interactions. The presence of serum in the media can sometimes help to stabilize poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (free acid) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock, add the appropriate volume of DMSO to your weighed this compound based on its molecular weight of 253.26 g/mol ).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber tube.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
Objective: To dilute the this compound DMSO stock solution into an aqueous medium for cell-based experiments while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or aqueous buffer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically ≤ 0.1% for most cell lines.
-
Mix thoroughly by gentle pipetting after each dilution step.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your this compound-treated samples.
Signaling Pathways and Workflows
This compound is known to act as an immunomodulator by inducing the production of interferons and can also increase the expression of the progesterone receptor.
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: this compound activates the STING pathway to produce interferons.
Caption: this compound increases progesterone receptor expression.
References
Technical Support Center: Optimizing Cridanimod Dosage for Maximal Interferon Response
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cridanimod to elicit a robust interferon (IFN) response in pre-clinical research models. Below you will find frequently asked questions and troubleshooting guides to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce an interferon response?
A1: this compound, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule interferon inducer.[1] It functions as a potent agonist of the STimulator of INterferon Genes (STING) protein.[2][3] Upon binding to STING, this compound triggers a signaling cascade involving TBK1 and IRF3, leading to the transcription and synthesis of type I interferons (IFN-α and IFN-β).[2][4]
Q2: In which experimental systems is this compound effective at inducing interferon?
A2: this compound is a murine-selective STING agonist . It has been shown to robustly induce type I interferon responses in mice and murine-derived cells. However, it is important to note that this compound does not effectively activate human or rat STING signaling pathways and therefore does not induce a significant interferon response in cells from these species.
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: For in vitro studies using murine cells, a common starting point for this compound concentration is in the range of 10-50 µg/mL. However, the optimal concentration can vary depending on the cell type and density. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental setup.
Q4: How quickly can I expect to see an interferon response after this compound treatment?
A4: In murine macrophages, IFN-β production has been observed to peak as early as 4 hours after stimulation with this compound. In vivo studies in mice have shown that IFN-α induction is faster than that of IFN-β following this compound administration. It is advisable to perform a time-course experiment to capture the peak response in your model system.
Q5: How can I measure the interferon response elicited by this compound?
A5: The interferon response can be quantified through several methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted IFN-α or IFN-β in cell culture supernatants or serum.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of interferon genes (Ifna, Ifnb) or interferon-stimulated genes (ISGs) such as Mx1, Oas1, or Isg15.
-
Bioassay: To measure the functional activity of the induced interferons, for example, by assessing the protection of cells from viral-induced cytopathic effects.
-
Reporter Assays: Using cell lines with a reporter gene (e.g., luciferase) under the control of an interferon-sensitive promoter.
Troubleshooting Guides
Issue 1: Low or No Interferon Response Observed
| Potential Cause | Troubleshooting Step |
| Species Specificity | Confirm that you are using murine cells or a murine model. This compound is not effective in human or rat systems. |
| Suboptimal Dosage | Perform a dose-response study with a wider range of this compound concentrations. The optimal dose can be cell-type specific. |
| Incorrect Timing of Measurement | Conduct a time-course experiment to identify the peak of the interferon response. The kinetics of IFN-α and IFN-β induction may differ. |
| Cell Density | Cell confluency can impact the interferon response. It has been observed that sparse cell cultures can show a higher response to interferons compared to confluent cultures. |
| Defective Interferon Signaling Pathway | Ensure the cell line you are using has an intact STING-TBK1-IRF3 signaling pathway. Some cancer cell lines may have defects in these pathways. |
| Reagent Quality | Ensure the this compound is properly dissolved and stored. It is soluble in DMSO. Prepare fresh dilutions for each experiment. |
Issue 2: High Cytotoxicity Observed with this compound Treatment
| Potential Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of some interferon inducers can be cytotoxic. Reduce the concentration of this compound used. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your interferon measurement to determine the therapeutic window. |
| Prolonged Exposure | Decrease the incubation time with this compound. A shorter exposure may be sufficient to trigger the interferon response without causing significant cell death. |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is not exceeding a non-toxic level (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to drug-induced cytotoxicity. Consider using a different, more robust cell line if possible. |
Data Presentation
Table 1: Summary of In Vivo Interferon Response to this compound in Mice
| Interferon Subtype | Peak Response Time | Relative Magnitude | Reference |
| IFN-α | Faster | Higher initial peak | |
| IFN-β | Slower | Lagging behind IFN-α |
Note: This table is a qualitative summary based on available literature. Quantitative values will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro this compound Dosage Optimization and Interferon Measurement by ELISA
-
Cell Seeding: Plate murine cells (e.g., RAW 264.7 macrophages) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Cell Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available mouse IFN-β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the this compound concentration to determine the optimal dosage.
Mandatory Visualizations
Caption: this compound signaling pathway leading to IFN-β production.
Caption: Workflow for optimizing this compound dosage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cridanimod Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cridanimod in cancer cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Resistance to this compound, an interferon (IFN) inducer and progesterone receptor (PR) activator, can arise from various molecular changes within the cancer cells. Based on its mechanism of action, potential resistance mechanisms include:
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Alterations in the Interferon Signaling Pathway: As this compound's anti-cancer effects are mediated in part by the induction of Type I interferons (IFN-α/β), any disruption in this pathway can lead to resistance. This includes defects in the IFN receptor (IFNAR), Janus kinases (JAK1, TYK2), or Signal Transducer and Activator of Transcription proteins (STAT1, STAT2).[1][2]
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Downregulation of Interferon Regulatory Factors (IRFs): IRFs, such as IRF5 and IRF7, are critical for the transcription of IFN genes.[1][2] Silencing or downregulation of these factors can impair the cell's ability to produce IFNs in response to this compound.
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Upregulation of Negative Regulators: Increased expression of negative regulators of the JAK-STAT pathway, such as Suppressor of Cytokine Signaling (SOCS) proteins, can dampen the cellular response to IFNs.
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Defects in the Progesterone Receptor (PR) Pathway: Since this compound can also act as a PR activator, downregulation or mutation of the progesterone receptor may contribute to resistance, particularly in hormone-dependent cancers.
-
Epigenetic Modifications: Silencing of key genes in the IFN or PR pathways through mechanisms like DNA methylation or histone deacetylation can lead to a resistant phenotype.
Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What strategies can I employ to overcome this compound resistance in my cancer cell line?
A3: Overcoming this compound resistance often involves combination therapies or targeting the underlying resistance mechanisms:
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Combination with JAK-STAT Pathway Activators: If resistance is due to a weakened IFN signaling pathway, combining this compound with other agents that can activate this pathway may restore sensitivity.
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Epigenetic Modulators: In cases of epigenetic silencing, inhibitors of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs) may re-sensitize cells to this compound by restoring the expression of silenced genes.[3]
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Combination with Progestins: For PR-positive cancers, combining this compound with a progestin could enhance the anti-tumor effect, especially if resistance is partial.
-
Targeting Downstream Effectors: If the IFN-stimulated genes responsible for the anti-proliferative effects are known, directly targeting their pathways could be an alternative strategy.
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Immunotherapy Combinations: Since this compound is an immunomodulator, combining it with immune checkpoint inhibitors could be a powerful strategy in in vivo models, as it may enhance the anti-tumor immune response.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of this compound in your current cell line with the parental line. | A rightward shift in the dose-response curve and a higher IC50 value will confirm resistance. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution and ensure proper dilution. | Consistent results with previous experiments should be obtained if the concentration is correct. |
| Cell Line Contamination | Test your cell line for mycoplasma contamination and verify its identity using STR profiling. | A clean and verified cell line will ensure that the observed effects are not due to contaminants. |
Issue 2: Reduced Induction of Interferon-Stimulated Genes (ISGs)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Defects in IFN Signaling Pathway | Analyze the expression and phosphorylation status of key pathway components (IFNAR, JAK1, STAT1) via Western blot or qPCR after this compound treatment. | Reduced expression or phosphorylation of these proteins in the resistant line compared to the sensitive line would indicate a defect in the pathway. |
| Silencing of IRF Genes | Measure the mRNA levels of IRF5 and IRF7 using qPCR in both sensitive and resistant cells treated with this compound. | Lower or absent induction of IRF5/7 in resistant cells would suggest their role in the resistance mechanism. |
| Upregulation of SOCS Proteins | Assess the expression of SOCS1 and SOCS3 at both the mRNA and protein level in your cell lines. | Higher basal or this compound-induced expression of SOCS proteins in the resistant line would point towards negative feedback as a resistance mechanism. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
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Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Maintenance: Change the this compound-containing medium every 3-4 days. Monitor the cells for signs of cytotoxicity. Initially, significant cell death is expected.
-
Dose Escalation: Once the cells demonstrate stable growth (consistent doubling time) at the current this compound concentration for 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.0.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration. This process can take several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to confirm the degree of resistance.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot Analysis of IFN Signaling Pathway Components
Objective: To assess the protein expression and phosphorylation status of key components of the JAK-STAT signaling pathway in sensitive versus resistant cells.
Materials:
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Parental and this compound-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
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Western blot transfer system
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PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-STAT1, anti-phospho-STAT1, anti-JAK1, anti-phospho-JAK1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed both parental and resistant cells and treat them with this compound at a relevant concentration (e.g., the IC50 of the parental line) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the expression and phosphorylation levels of the target proteins between the sensitive and resistant cell lines. Use a loading control (e.g., actin) to normalize the results.
Visualizations
Caption: this compound-induced interferon signaling pathway.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Frontiers | Plasticity of Type I Interferon-Mediated Responses in Cancer Therapy: From Anti-tumor Immunity to Resistance [frontiersin.org]
- 2. Plasticity of Type I Interferon-Mediated Responses in Cancer Therapy: From Anti-tumor Immunity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type I Interferons and Cancer: An Evolving Story Demanding Novel Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod Interferon Induction: A Species-Specific Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the species-specific differences in Cridanimod's interferon-inducing activity.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce interferons in all species?
A1: No, this compound exhibits significant species-specificity in its ability to induce Type I interferons (IFN-α and IFN-β). It is a potent inducer of these interferons in mice, but not in rats or humans.[1][2][3][4] This is a critical consideration when designing preclinical studies and interpreting data.
Q2: What is the underlying mechanism for this species-specific activity?
A2: The differential activity of this compound is primarily due to species-specific variations in the STING (Stimulator of Interferon Genes) protein.[5] In mice, this compound directly binds to and activates the STING protein, triggering a downstream signaling cascade that leads to the production of Type I interferons. However, the STING protein in humans and rats has structural differences that prevent effective binding and activation by this compound.
Q3: What is the observed effect of this compound in species where it does not induce interferons?
A3: Interestingly, this compound still demonstrates antiviral activity in rats despite the absence of interferon induction. This suggests the existence of an alternative, interferon-independent antiviral mechanism of action in this species. The exact nature of this alternative pathway is still under investigation but may involve other immunomodulatory effects.
Q4: Is there any data on this compound's interferon-inducing activity in non-human primates like cynomolgus monkeys?
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments investigating this compound's interferon-inducing activity.
Issue 1: No or low interferon induction observed in mouse experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound formulation or dosage | Ensure this compound is properly solubilized and administered at a dose known to be effective in mice. Refer to published studies for appropriate dosing regimens. |
| Suboptimal timing of sample collection | Interferon induction has specific kinetics. Collect serum or tissue samples at time points known to correspond with peak interferon expression (e.g., 2-8 hours post-administration for IFN-α in mice). |
| Improper sample handling and storage | Collect and process samples (serum, plasma, cell culture supernatants) according to standard protocols to prevent interferon degradation. Store samples at -80°C for long-term stability. |
| Issues with the interferon detection assay (ELISA) | Verify the integrity of the ELISA kit, including the expiration date and proper storage of reagents. Run positive and negative controls to validate assay performance. See the detailed ELISA troubleshooting guide below. |
| Genetic background of the mouse strain | Different mouse strains can exhibit variations in their immune responses. Ensure the use of a mouse strain known to be responsive to STING agonists. |
Issue 2: High background or variability in ELISA results.
| Possible Cause | Troubleshooting Step |
| Insufficient washing | Ensure thorough washing of ELISA plates between steps to remove unbound reagents. Increase the number of wash cycles if necessary. |
| Contaminated reagents or buffers | Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells. |
| Non-specific binding | Optimize the blocking step by using an appropriate blocking buffer and ensuring sufficient incubation time. |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique when adding reagents and samples to the wells. |
| Edge effects | Avoid using the outermost wells of the ELISA plate, as they are more prone to temperature and evaporation variations. |
Data Presentation
Table 1: Species-Specific Interferon-Inducing Activity of this compound
| Species | Interferon Induction (IFN-α/β) | Primary Mechanism | Reference(s) |
| Mouse | Yes | STING-dependent | |
| Rat | No | Interferon-independent antiviral activity | |
| Human | No | STING non-responsive | |
| Cynomolgus Monkey | Data not available | - |
Table 2: Quantitative Interferon Induction in Mouse Serum after this compound Administration
| Time Post-Administration | IFN-α (pg/mL) - Approximate Peak | IFN-β (pg/mL) - Approximate Peak |
| 2-4 hours | ~1500 | - |
| 6-8 hours | - | ~2500 |
| Note: These are estimated peak values based on graphical data from published studies. Actual values may vary depending on the experimental conditions. |
Experimental Protocols
1. In Vivo Assessment of this compound-Induced Interferon Production in Mice
Objective: To quantify the levels of IFN-α and IFN-β in the serum of mice following this compound administration.
Materials:
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This compound
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Vehicle for this compound (e.g., PBS)
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8-10 week old C57BL/6 mice
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Microcentrifuge tubes
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Mouse IFN-α and IFN-β ELISA kits
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Standard laboratory equipment for animal handling and injections
Procedure:
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Animal Dosing:
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Prepare a solution of this compound in the appropriate vehicle at the desired concentration.
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Administer this compound to mice via intraperitoneal (i.p.) or oral gavage (p.o.) route. A typical effective dose in mice is around 25-50 mg/kg.
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Include a control group of mice receiving only the vehicle.
-
-
Sample Collection:
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At various time points post-administration (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture at a terminal time point).
-
Allow the blood to clot at room temperature for 30 minutes.
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Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
-
Interferon Quantification (ELISA):
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Follow the manufacturer's instructions for the mouse IFN-α and IFN-β ELISA kits.
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Briefly, coat the ELISA plate with the capture antibody.
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Block the plate to prevent non-specific binding.
-
Add the serum samples and standards to the wells and incubate.
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Wash the plate and add the detection antibody.
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Add the substrate and stop solution.
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Read the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the concentration of IFN-α and IFN-β in the samples based on the standard curve.
-
2. In Vitro Assessment of this compound-Induced Interferon Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine if this compound induces interferon production in human immune cells.
Materials:
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This compound
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DMSO (for dissolving this compound)
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Ficoll-Paque
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
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Human whole blood from healthy donors
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96-well cell culture plates
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Human IFN-α and IFN-β ELISA kits
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Standard laboratory equipment for cell culture
Procedure:
-
PBMC Isolation:
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Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
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Wash the PBMCs twice with PBS.
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Resuspend the PBMCs in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
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Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
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Add the this compound dilutions to the wells containing the PBMCs.
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Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known TLR agonist like R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the levels of IFN-α and IFN-β in the supernatants using human-specific ELISA kits, following the manufacturer's instructions.
-
Mandatory Visualizations
Caption: this compound-induced STING signaling pathway in mouse cells.
Caption: Lack of this compound-induced STING activation in human and rat cells.
Caption: General experimental workflow for assessing this compound's interferon-inducing activity.
References
- 1. Immunomodulatory nanosystems: An emerging strategy to combat viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Antivirals and Immunomodulators to Fight COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Cridanimod for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Cridanimod.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on solutions to improve its bioavailability and achieve desired experimental outcomes.
| Problem | Possible Cause | Suggested Solution & Experimental Protocol |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound is poorly soluble in water, limiting its dissolution and absorption in the gastrointestinal tract.[1][2][3] | Solution 1: Improve Formulation. Utilize a vehicle designed to enhance solubility. Protocol 1: Preparation of this compound Suspension for Oral/Intraperitoneal Administration [4] 1. Prepare a 20.8 mg/mL stock solution of this compound in DMSO. 2. In a sterile tube, add 100 µL of the this compound DMSO stock. 3. Add 400 µL of PEG300 and mix thoroughly. 4. Add 50 µL of Tween-80 and mix until the solution is homogeneous. 5. Add 450 µL of saline to bring the final volume to 1 mL. The final this compound concentration will be 2.08 mg/mL. 6. Administer the suspension immediately after preparation. |
| Rapid first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[3] | Solution 2: Bypass First-Pass Metabolism. Use an alternative route of administration. Protocol 2: Intraperitoneal (IP) or Intramuscular (IM) Injection 1. Prepare the this compound formulation as described in Protocol 1 or dissolve in a suitable vehicle (e.g., corn oil for IM). 2. Administer the calculated dose via IP or IM injection to the animal model. 3. Conduct pharmacokinetic studies by collecting blood samples at predetermined time points to confirm systemic exposure. | |
| Lack of expected in vivo efficacy despite proven in vitro activity. | Insufficient target engagement: The concentration of this compound reaching the target tissues may be below the therapeutically effective level due to low bioavailability. | Solution 3: Dose Escalation Study. Carefully increase the administered dose to determine if a therapeutic threshold can be reached. Protocol 3: Dose-Response Assessment 1. Based on in vitro IC50/EC50 values and initial in vivo data, design a dose-escalation study with at least 3-4 dose levels. 2. Administer the different doses of a solubilized this compound formulation to separate cohorts of animals. 3. Monitor for both efficacy (e.g., tumor growth inhibition, cytokine induction) and signs of toxicity. 4. Analyze the dose-response relationship to identify a minimally effective and maximally tolerated dose. |
| Formulation instability: The prepared formulation may not be stable, leading to precipitation of the compound upon administration. | Solution 4: Formulation Characterization. Assess the physical and chemical stability of your this compound formulation. Protocol 4: Stability Assessment 1. Prepare the this compound formulation. 2. Visually inspect the formulation for any signs of precipitation or phase separation over the intended duration of the experiment. 3. For more rigorous analysis, incubate the formulation in a relevant biological matrix (e.g., simulated gastric fluid, plasma) at 37°C. 4. At various time points, measure the concentration of dissolved this compound using an appropriate analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an immunomodulator that acts as an interferon inducer. In mouse models, it is recognized by the intracellular protein STING (stimulator of interferon genes), activating the STING-TBK1-IRF3 signaling pathway to produce Type I interferons (IFN-α and IFN-β). It has also been characterized as a Toll-like receptor 7 (TLR7) agonist, which leads to the activation of downstream signaling pathways like NF-κB and the production of pro-inflammatory cytokines.
Q2: Why is the oral bioavailability of this compound low? A2: The low oral bioavailability of many research compounds, including likely this compound, is often due to poor aqueous solubility, which limits how much of the drug can dissolve in the gut and be absorbed into the bloodstream. Additionally, rapid metabolism in the gut wall or liver (first-pass effect) can further reduce the amount of active drug that reaches systemic circulation.
Q3: What are some common formulation strategies to enhance the solubility of poorly soluble drugs like this compound? A3: Several techniques are used to improve the solubility and bioavailability of poorly soluble drugs. These include:
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Micronization/Nanonization: Reducing the particle size of the drug to increase its surface area for dissolution.
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Use of Co-solvents and Surfactants: Employing systems like the DMSO/PEG300/Tween-80 mixture to keep the drug in solution.
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Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to prevent crystallization and improve dissolution.
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to enhance its solubility in water.
Q4: What animal models are appropriate for in vivo studies with this compound? A4: this compound has been studied in both mice and rats. It's important to note that its interferon-inducing effect has been observed in mice but not in rats, suggesting species-specific differences in its mechanism of action. Therefore, the choice of model should be carefully considered based on the specific research question.
Q5: What analytical methods are used to measure this compound concentrations in biological samples? A5: For quantitative analysis of drug concentrations in plasma, tissue, or other biological matrices during pharmacokinetic studies, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method due to its high sensitivity and specificity.
Data Presentation: Pharmacokinetics
The following table provides a representative summary of how improving this compound's formulation can impact its key pharmacokinetic (PK) parameters following oral administration in a rodent model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | ~75 | 2.0 | ~250 | < 5% |
| Solubilizing Formulation (e.g., PEG/Tween-80) | 50 | ~550 | 1.0 | ~2100 | ~25% |
| Intravenous (IV) Bolus | 10 | ~2000 | 0.1 | ~2200 | 100% (Reference) |
| Note: These are illustrative values to demonstrate the expected impact of formulation changes. Actual results will vary based on the specific formulation, animal species, and experimental conditions. |
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for this compound bioavailability.
Caption: Simplified this compound TLR7 signaling pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest [drug-dev.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Cridanimod-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter cytotoxicity when using Cridanimod in primary cell cultures.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule that has been investigated for its immunomodulatory and antiviral properties.[1][2][3] Its mechanism of action is thought to involve the induction of interferons.[3][4] Some research also suggests that this compound and similar compounds may act as inhibitors of mitochondrial respiration and potentially induce apoptosis through the mitochondrial pathway.
Q2: Is this compound known to be cytotoxic to primary cell cultures?
A2: While this compound's primary described effects are antiviral and immunomodulatory, compounds that affect mitochondrial function have the potential to induce cytotoxicity, particularly in sensitive primary cell cultures. Direct, extensive studies detailing this compound-induced cytotoxicity across a wide range of primary cells are limited in publicly available literature. However, researchers should be aware of the possibility of off-target cytotoxic effects.
Q3: What are the typical signs of cytotoxicity in primary cell cultures?
A3: Signs of cytotoxicity include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Reduced cell proliferation or cell death.
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Increased number of floating cells in the culture medium.
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Vacuolization of the cytoplasm.
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Nuclear condensation and fragmentation (hallmarks of apoptosis).
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
A4: Based on preliminary information, potential mechanisms could involve:
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Mitochondrial dysfunction: Inhibition of mitochondrial respiration can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.
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Apoptosis induction: Activation of caspase cascades, which are key mediators of apoptosis, could be a downstream effect of mitochondrial stress.
TROUBLESHOOTING GUIDES
Guide 1: Initial Assessment of this compound-Induced Cytotoxicity
If you observe signs of cytotoxicity after treating your primary cells with this compound, follow these steps to confirm and characterize the effect.
Experimental Workflow: Initial Cytotoxicity Assessment
Caption: Workflow for the initial assessment of this compound-induced cytotoxicity.
Detailed Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Culture your primary cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for different durations (e.g., 24, 48, and 72 hours).
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration).
-
-
Quantify Cell Viability:
-
Use a quantitative assay to measure cell viability. Common assays include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
-
-
-
Determine the IC50 Value:
-
From the dose-response data, calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability. This value will be crucial for designing mitigation experiments.
-
Guide 2: Mitigating Cytotoxicity with Co-treatment Strategies
If this compound-induced cytotoxicity is confirmed, the following co-treatment strategies can be explored to mitigate the effect.
Logical Relationship: Mitigation Strategies
Caption: Potential mitigation strategies for this compound-induced cytotoxicity.
Strategy 1: Antioxidant Co-treatment
-
Rationale: If cytotoxicity is mediated by increased reactive oxygen species (ROS) due to mitochondrial stress, co-treatment with an antioxidant may be protective.
-
Recommended Antioxidant: N-acetylcysteine (NAC) is a widely used antioxidant in cell culture.
-
Protocol: See Experimental Protocol 1 .
Strategy 2: Pan-Caspase Inhibitor Co-treatment
-
Rationale: If cytotoxicity is due to apoptosis, inhibiting caspases, the key executioners of apoptosis, can prevent cell death.
-
Recommended Inhibitor: Z-VAD-FMK is a broad-spectrum caspase inhibitor.
-
Protocol: See Experimental Protocol 2 .
Strategy 3: Bcl-2 Overexpression
-
Rationale: The Bcl-2 protein is a key inhibitor of apoptosis. Overexpressing Bcl-2 in your primary cells (if feasible) can make them more resistant to apoptotic stimuli.
-
Protocol: This is a more advanced technique typically involving genetic modification of the cells and is highly cell-type specific.
Strategy 4: Growth Factor Supplementation
-
Rationale: Growth factors are crucial for the survival and proliferation of primary cells in culture. Supplementing the culture medium with appropriate growth factors can enhance the overall health and resilience of the cells to stressors.
-
Recommended Growth Factors: The choice of growth factors is highly dependent on the primary cell type. Common examples include Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF).
-
Protocol: See Experimental Protocol 3 .
DATA PRESENTATION
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 1 | 92 ± 6.1 | 85 ± 7.2 | 78 ± 8.0 |
| 10 | 75 ± 8.3 | 60 ± 9.1 | 45 ± 9.5 |
| 50 | 40 ± 9.5 | 25 ± 8.8 | 15 ± 7.2 |
| 100 | 20 ± 7.1 | 10 ± 5.3 | 5 ± 4.1 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Example Mitigation of this compound Cytotoxicity
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 ± 5.4 |
| This compound (IC50 concentration) | 50 ± 6.2 |
| This compound + NAC (1 mM) | 75 ± 7.1 |
| This compound + Z-VAD-FMK (20 µM) | 85 ± 6.8 |
Data are presented as mean ± standard deviation and are hypothetical examples.
EXPERIMENTAL PROTOCOLS
Experimental Protocol 1: Antioxidant Co-treatment to Mitigate Cytotoxicity
Signaling Pathway: ROS-Mediated Apoptosis
Caption: Antioxidant (NAC) mitigating this compound-induced ROS and subsequent apoptosis.
Materials:
-
Primary cell culture of interest
-
Complete culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and stabilize for 24 hours.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of NAC in sterile water or PBS.
-
-
Co-treatment:
-
Pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Add this compound at its predetermined IC50 concentration to the NAC-containing wells.
-
Include the following controls:
-
Vehicle control (no this compound, no NAC)
-
This compound only
-
NAC only (at each concentration tested)
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control.
Experimental Protocol 2: Pan-Caspase Inhibitor Co-treatment
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Pan-caspase inhibitor (Z-VAD-FMK) blocking this compound-induced apoptosis.
Materials:
-
Primary cell culture of interest
-
Complete culture medium
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or LDH)
-
Apoptosis assay kit (e.g., Caspase-3/7 activity assay)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of Z-VAD-FMK in DMSO.
-
-
Co-treatment:
-
Pre-treat the cells with Z-VAD-FMK (typically 10-50 µM) for 1 hour before adding this compound.
-
Add this compound at its IC50 concentration.
-
Include the following controls:
-
Vehicle control
-
This compound only
-
Z-VAD-FMK only
-
-
-
Incubation: Incubate for the desired time.
-
Assess Cell Viability and Apoptosis:
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Measure cell viability using an MTT or LDH assay.
-
Measure caspase activity using a specific apoptosis assay to confirm the mechanism of inhibition.
-
-
Data Analysis: Analyze the data as described in Protocol 1.
Experimental Protocol 3: Growth Factor Supplementation to Enhance Cell Viability
Logical Relationship: Growth Factor Support
Caption: Growth factor supplementation enhances primary cell resilience to stressors.
Materials:
-
Primary cell culture of interest
-
Basal culture medium
-
Appropriate growth factors (e.g., EGF, bFGF, PDGF)
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit
Procedure:
-
Determine Optimal Growth Factor Concentration: Before testing with this compound, determine the optimal concentration of the chosen growth factor(s) for your primary cells by performing a dose-response experiment and measuring cell proliferation.
-
Cell Seeding and Culture: Seed cells as previously described. Culture the cells in medium supplemented with the predetermined optimal concentration of growth factor(s).
-
This compound Treatment:
-
After 24 hours of stabilization in growth factor-supplemented medium, treat the cells with a range of this compound concentrations.
-
Include a control group cultured in basal medium without growth factor supplementation, also treated with the same this compound concentrations.
-
-
Incubation: Incubate for the desired time.
-
Assess Cell Viability: Perform a cell viability assay.
-
Data Analysis: Compare the IC50 values of this compound in cells cultured with and without growth factor supplementation. An increase in the IC50 value in the presence of growth factors would indicate a protective effect.
References
- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Cridanimod Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cridanimod. The information is designed to help interpret variable results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent interferon (IFN) induction with this compound in our experiments. What could be the cause?
A1: A primary reason for inconsistent IFN induction is the species-specific activity of this compound. Studies have shown that this compound is a potent inducer of IFN-α and IFN-β in mice.[1][2] However, this effect is not observed in rats or humans.[1][3] Therefore, if you are using non-murine models or cells, you should not expect to see significant IFN induction. This discrepancy is a critical factor in interpreting your results.
Q2: What is the underlying mechanism for the species-specific IFN induction by this compound?
A2: In mice, this compound activates the STING (Stimulator of Interferon Genes) pathway, leading to the phosphorylation of IRF3 and subsequent transcription of type I interferons.[1] The difference in responsiveness between species is thought to be due to variations in the STING protein that affect this compound's binding and activation capacity.
Q3: We are not seeing the expected anti-tumor effect of this compound in our endometrial cancer model. What could be the issue?
A3: The anti-tumor activity of this compound in endometrial cancer is primarily linked to its ability to upregulate progesterone receptor (PR) expression, thereby sensitizing the cancer cells to progestin therapy. If your experimental model has low or absent PR expression, the therapeutic benefit of this compound may be diminished. It is crucial to assess the baseline PR status of your cancer cells.
Q4: How can we confirm that this compound is activating the STING pathway in our mouse cells?
A4: To confirm STING pathway activation, you can measure the phosphorylation of key downstream proteins. Western blotting for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) are direct indicators of pathway engagement. You can also measure the secretion of downstream cytokines like IFN-β and CXCL10 using ELISA.
Q5: We are having trouble with our Western blots for progesterone receptor (PR). What are some common troubleshooting steps?
A5: Common issues with PR Western blots include weak or no signal and high background. To troubleshoot:
-
Weak/No Signal:
-
Increase the amount of protein loaded on the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure your lysis buffer contains protease inhibitors to prevent PR degradation.
-
-
High Background:
-
Optimize the blocking conditions (e.g., type of blocking agent, duration).
-
Ensure adequate washing steps to remove unbound antibodies.
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Q6: What are some general tips for improving the reproducibility of our this compound experiments?
A6: To improve reproducibility:
-
Cell-Based Assays:
-
Maintain a consistent cell passage number.
-
Ensure even cell seeding and avoid edge effects in multi-well plates.
-
Prepare fresh dilutions of this compound for each experiment.
-
-
Animal Studies:
-
Carefully control for age, sex, and genetic background of the animals.
-
Ensure consistent drug formulation and administration route.
-
Standardize the timing of sample collection and analysis.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model of Endometrial Cancer
| Treatment Group | Mean Survival Time (Days ± SEM) | Change in Progesterone Receptor (PR) Expression |
| Control (No Therapy) | 38 ± 5 | Baseline |
| Medroxyprogesterone Acetate (MPA) Alone | 33 ± 3 | No significant change |
| MPA + this compound (3 mg, twice a week) | 56 ± 8.0 | Substantially higher than control |
| MPA + this compound (6 mg, twice a week) | 62 ± 7.0 | Substantially higher than control |
*p < 0.05 compared to MPA alone. Data adapted from a study on hormone-resistant endometrial cancer.
Table 2: In Vivo Interferon Induction by this compound in Mice
| Treatment | Time Post-Administration | IFN-α Levels (OD) | IFN-β Levels (OD) |
| Placebo | 0, 24, 48 h | Baseline | Baseline |
| This compound | 24 h | Peak Induction | Lagging Induction |
| This compound | 48 h | Second Peak | Second Peak |
OD: Optical Density. Data indicates the dynamic nature of IFN induction in mice following this compound administration.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in an Endometrial Cancer Xenograft Mouse Model
This protocol is adapted from studies evaluating this compound in hormone-resistant endometrial cancer.
1. Cell Culture and Animal Model:
- Culture Hec50co endometrial cancer cells under standard conditions.
- Utilize female athymic nude mice.
2. Tumor Implantation:
- Inject Hec50co cells into the peritoneal cavity of the mice.
3. Treatment Groups:
- Randomly divide the mice into treatment groups (e.g., control, Medroxyprogesterone Acetate (MPA) alone, this compound alone, MPA + this compound at various doses).
4. Drug Administration:
- Administer this compound via intramuscular (IM) injection at the specified doses and schedule (e.g., twice a week).
- Administer MPA as per the experimental design.
5. Monitoring and Endpoints:
- Monitor animal health and tumor burden regularly.
- The primary endpoint is typically overall survival.
- At the end of the study, collect tumor tissue and serum for analysis.
6. Analysis:
- Perform Western blot analysis on tumor lysates to assess Progesterone Receptor (PR) expression.
- Use ELISA to measure serum levels of IFN-α and IFN-β.
- Analyze survival data using Kaplan-Meier curves.
Protocol 2: In Vitro Assessment of STING Pathway Activation
This protocol outlines a general workflow for assessing this compound-induced STING activation in murine cells (e.g., splenocytes or macrophages).
1. Cell Culture and Seeding:
- Culture murine cells in appropriate media.
- Seed cells in multi-well plates at a predetermined density.
2. This compound Treatment:
- Prepare a dose range of this compound.
- Treat cells with this compound or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
3. Sample Collection:
- For Western Blotting: Lyse cells with a buffer containing protease and phosphatase inhibitors.
- For ELISA: Collect the cell culture supernatant.
4. Western Blotting for Phosphorylated Proteins:
- Separate protein lysates by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).
- Use antibodies against total STING and IRF3 as loading controls.
- Detect with appropriate secondary antibodies and a chemiluminescent substrate.
5. ELISA for Cytokine Secretion:
- Use a commercial ELISA kit to quantify the concentration of IFN-β in the collected supernatants according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound's dual and species-specific signaling pathways.
Caption: A generalized experimental workflow for studying this compound.
References
- 1. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Cridanimod powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cridanimod powder. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a small-molecule immunomodulator and a potent activator of the progesterone receptor (PR). Its mechanism of action involves the induction of Interferon-alpha (IFNα) and Interferon-beta (IFNβ) expression, which is believed to be mediated through the STING (Stimulator of Interferon Genes) pathway.[1] It is functionally related to acridone and is investigated for its potential as an antineoplastic adjuvant, particularly in increasing the sensitivity of endometrial cancer cells to progestin therapy.
2. What are the recommended storage conditions for this compound powder?
Proper storage is crucial to maintain the stability and efficacy of this compound powder. The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
3. What is the solubility of this compound powder?
The solubility of this compound can vary depending on the solvent. It is important to use a newly opened, hygroscopic DMSO for the best results, as moisture can significantly impact solubility.
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (493.56 mM) | Ultrasonic assistance may be needed. |
| Water | < 0.1 mg/mL | Insoluble. |
| At pH 7.4 | 36.8 µg/mL |
4. What are the primary hazards associated with this compound powder?
According to the available safety data sheet for this compound sodium salt, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] However, it is always recommended to follow standard laboratory safety practices. This includes wearing personal protective equipment (PPE) such as gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or under a fume hood.[3]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound.
Issue 1: this compound powder is not dissolving properly.
-
Possible Cause: The solvent may have absorbed moisture, or the solution requires additional energy to dissolve the powder.
-
Solution:
-
Use a fresh, unopened vial of hygroscopic DMSO for preparing your stock solution.
-
Gently heat the solution and/or use sonication to aid in dissolution.
-
Ensure the correct solvent-to-solute ratio is being used as per the solubility data.
-
Issue 2: Precipitation is observed after diluting the this compound stock solution.
-
Possible Cause: this compound may be less soluble in the aqueous buffer used for dilution.
-
Solution:
-
For in vivo preparations, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can yield a suspended solution.
-
For cell culture experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent toxicity.[4] It may be necessary to optimize the final concentration of this compound to maintain solubility in your culture medium.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: This could be due to degradation of the this compound stock solution, variability in cell health, or inconsistent experimental procedures.
-
Solution:
-
Stock Solution Stability: Aliquot your this compound stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[4]
-
Cell Health: Ensure that the cells used in your assays are healthy, within a consistent passage number, and have high viability (e.g., >95%).
-
Procedural Consistency: Standardize all experimental steps, including incubation times, reagent concentrations, and cell plating densities.
-
Issue 4: Low or no biological activity is observed.
-
Possible Cause: The this compound may have degraded, the concentration used may be too low, or the experimental system may not be responsive.
-
Solution:
-
Confirm Compound Integrity: Use a fresh vial of this compound powder to prepare a new stock solution.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
-
Positive Controls: Include a known activator of the progesterone receptor or an interferon inducer as a positive control to ensure your assay is working correctly.
-
Experimental Protocols
1. Preparation of this compound Stock Solution (125 mg/mL in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, hygroscopic DMSO to achieve a concentration of 125 mg/mL.
-
If necessary, gently warm the tube and sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to two years.
2. In Vivo Formulation Preparation (Suspended Solution)
This protocol yields a suspended solution of 2.08 mg/mL suitable for oral or intraperitoneal injection.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until uniform.
3. General Protocol for Cell-Based Progesterone Receptor (PR) Activation Assay
This protocol describes a general method for assessing PR activation in a cell-based reporter assay.
-
Cell Plating: Plate PR-expressing reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., progesterone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions for your specific reporter assay system.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the dose-response curve and calculate the EC50 value.
4. Measurement of IFNα and IFNβ in Cell Supernatants by ELISA
This protocol outlines the general steps for quantifying IFNα and IFNβ secreted by cells treated with this compound.
-
Cell Treatment: Plate your cells of interest and treat them with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell plates to pellet any detached cells and carefully collect the supernatants.
-
ELISA Procedure: Perform an ELISA for IFNα and IFNβ on the collected supernatants using commercially available kits. Follow the manufacturer's protocol for the specific kit you are using. This will typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding your standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance with a plate reader.
-
-
Data Analysis: Calculate the concentration of IFNα and IFNβ in your samples based on the standard curve.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for inconsistent results.
References
Cridanimod formulation for intraperitoneal versus oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cridanimod formulations for intraperitoneal versus oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended formulations for in vivo studies with this compound?
A1: Two common formulations are recommended for in vivo experiments, one resulting in a suspended solution and the other in a clear solution. The choice of formulation may depend on the experimental requirements and the duration of the study.[1]
Q2: How do I prepare the suspended solution of this compound?
A2: To prepare a suspended solution, add the following solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a suspended solution with a solubility of 2.08 mg/mL.[1] It is suitable for both oral and intraperitoneal injections.[1] For example, to make 1 mL of the working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, and finally add 450 μL of saline.[1]
Q3: How do I prepare the clear solution of this compound?
A3: To prepare a clear solution, add 10% DMSO to 90% Corn Oil. This formulation yields a clear solution with a solubility of ≥ 2.08 mg/mL.[1] For instance, to prepare 1 mL of the working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly. It is advised to use this formulation cautiously for dosing periods exceeding half a month.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent activator of the progesterone receptor (PR) and a small-molecule immunomodulator that induces the expression of Interferon-alpha (IFNα) and Interferon-beta (IFNβ). In murine cells, it is recognized by the intracellular signaling protein stimulator of interferon genes (STING), which activates the STING-TBK1-IRF3 pathway, leading to the synthesis of type I IFNs.
Q5: Is there a difference in the bioavailability of this compound when administered intraperitoneally versus orally?
Troubleshooting Guides
Formulation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation or phase separation during preparation. | Low solubility of this compound in the solvent mixture. | Gently heat the solution. Use sonication to aid dissolution. Ensure solvents are added in the correct order and mixed thoroughly at each step. |
| Inconsistent drug concentration in the formulation. | Incomplete dissolution of this compound. Improper mixing of the solution. | Ensure this compound is fully dissolved in DMSO before adding other solvents. Vortex the final solution thoroughly to ensure homogeneity. |
| Degradation of this compound in the formulation. | Improper storage conditions. Instability of the formulation over time. | Prepare working solutions fresh on the day of use. Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year. For long-term studies, conduct stability testing of the specific formulation under the intended storage and use conditions. |
In Vivo Administration Issues
| Issue | Possible Cause (Intraperitoneal) | Troubleshooting Steps (Intraperitoneal) |
| Leakage of the injected solution from the injection site. | Incorrect injection technique. Needle too large. | Ensure proper restraint of the animal. Insert the needle at a 15-30 degree angle into the lower quadrant of the abdomen to avoid puncturing the bladder or cecum. Use an appropriate needle size (e.g., 25-27 gauge for mice). |
| Peritonitis or internal injury. | Puncturing of internal organs. Non-sterile injection. | Use proper injection technique, aspirating to ensure the needle is not in an organ or blood vessel before injecting. Use sterile injection solutions and follow aseptic techniques. |
| Issue | Possible Cause (Oral Gavage) | Troubleshooting Steps (Oral Gavage) |
| Aspiration of the solution into the lungs. | Incorrect placement of the gavage needle. | Ensure the gavage needle is correctly inserted into the esophagus and not the trachea. Measure the needle length from the tip of the nose to the last rib to avoid stomach perforation. Administer the solution slowly. |
| Esophageal or stomach injury. | Improper gavage technique. Use of a rigid or damaged gavage needle. | Use a flexible-tipped gavage needle if possible. Lubricate the tip of the needle with a non-toxic lubricant. Do not force the needle if resistance is met. |
| Regurgitation of the administered solution. | Excessive volume administered. Stress to the animal. | Adhere to the recommended maximum gavage volumes (e.g., 10 mL/kg for mice). Handle animals gently to minimize stress. |
Data Summary
This compound Formulation Protocols
| Formulation Type | Solvents and Proportions | Resulting Solubility | Administration Route | Reference |
| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | Oral or Intraperitoneal | |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Oral or Intraperitoneal |
General Pharmacokinetic Comparison of Administration Routes in Rodents
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Reference |
| Absorption Rate | Faster | Slower | |
| Bioavailability | Generally higher | Generally lower due to first-pass metabolism | |
| Time to Max Concentration (Tmax) | Shorter | Longer | |
| Max Concentration (Cmax) | Higher | Lower |
Note: This table represents general principles observed for small molecules in rodents. Specific pharmacokinetic parameters for this compound have not been published.
Experimental Protocols
Intraperitoneal (IP) Injection Protocol (Mouse)
-
Preparation:
-
Prepare the desired this compound formulation as described above.
-
Warm the solution to room temperature to avoid causing a drop in the animal's body temperature.
-
Use a sterile syringe and a new needle (25-27 gauge is recommended for mice) for each animal.
-
-
Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Oral Gavage Protocol (Mouse)
-
Preparation:
-
Prepare the desired this compound formulation.
-
Select an appropriately sized gavage needle (a flexible-tipped needle is recommended to minimize injury).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
-
Restraint:
-
Gently restrain the mouse, holding it in a vertical position.
-
-
Administration:
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution directly into the stomach.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Visualizations
Caption: this compound-induced STING signaling pathway.
Caption: Experimental workflow for this compound in vivo studies.
References
Validation & Comparative
Cridanimod vs. Tilorone: A Comparative Guide to their Antiviral Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral mechanisms of two notable immunomodulatory agents, Cridanimod and Tilorone. Both molecules are recognized as inducers of the innate immune response, primarily through the production of interferons, yet they exhibit distinct mechanistic pathways and have demonstrated varying antiviral activities. This document synthesizes available experimental data to offer an objective comparison, including detailed experimental protocols and visual representations of their signaling pathways.
I. Overview of Antiviral Mechanisms
This compound and Tilorone are both small molecules that exert their antiviral effects primarily by stimulating the host's innate immune system to produce interferons, which in turn establish an antiviral state in the host. However, the specific intracellular pathways they engage and their other potential mechanisms of action differ.
Tilorone is a fluorenone derivative that has been shown to possess broad-spectrum antiviral activity. Its mechanism is considered to be two-pronged:
-
Interferon Induction via RIG-I-like Receptor (RLR) Pathway: Tilorone is hypothesized to activate the retinoic acid-inducible gene I (RIG-I) signaling pathway. RIG-I is a cytosolic pattern recognition receptor that senses viral RNA, leading to a signaling cascade that results in the production of type I interferons (IFN-α/β).
-
Lysosomotropic Activity: As a cationic amphiphilic drug, Tilorone can accumulate in acidic intracellular compartments like lysosomes. This leads to an increase in lysosomal pH, which can interfere with the entry and replication of viruses that rely on a low pH environment for these processes.
This compound , an acridone derivative, also functions as a potent interferon inducer. Its known mechanisms include:
-
Interferon Induction via STING Pathway (in mice): In murine models, this compound has been shown to activate the stimulator of interferon genes (STING) pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons. However, this effect appears to be species-specific and is not observed in human or rat cells.[1][2]
-
Progesterone Receptor (PR) Activation: this compound has been observed to increase the expression of the progesterone receptor, a mechanism that is likely mediated through its induction of IFN-α and IFN-β.[3]
-
Interferon-Independent Antiviral Activity: Studies in rats, where this compound does not induce interferon, have still demonstrated a reduction in viremia, suggesting the existence of an interferon-independent antiviral mechanism.[4][5]
II. Quantitative Data Presentation
The following tables summarize the available quantitative data on the antiviral activity of Tilorone and the in vivo effects of both this compound and Tilorone. Direct comparative in vitro antiviral data for this compound across a broad range of viruses is less readily available in the public domain.
Table 1: In Vitro Antiviral Activity of Tilorone
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | MERS-CoV | Vero 76 | 3.7 | >32 | >8.6 |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | >32 | >7.6 |
| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | - | 18 | - | - |
| Flaviviridae | Zika Virus (ZIKV) | - | 5.2 | - | - |
| Filoviridae | Ebola Virus (EBOV) | - | 0.23 | - | - |
| Coronaviridae | SARS-CoV-2 | A549-ACE2 | 0.18 | - | - |
Data compiled from multiple sources.
Table 2: In Vivo Effects of this compound and Tilorone against Venezuelan Equine Encephalitis Virus (VEEV) in Mice
| Treatment Group | Peak Viremia (log10 PFU/mL) at 24h post-infection | Statistical Significance (vs. Control) |
| Control (Placebo) | ~6.5 | - |
| Tilorone | ~5.0 | p = 0.0047 |
| This compound | ~4.0 | p < 0.001 |
Data adapted from a study by Keyer et al. (2022) using the cTC-83/TrD VEEV strain.
III. Experimental Protocols
A. Interferon Induction Assay (In Vivo)
Objective: To determine the ability of this compound and Tilorone to induce interferon production in an animal model.
Methodology:
-
Animal Model: CD-1 mice are typically used.
-
Drug Administration: this compound or Tilorone is administered to the mice, usually via oral gavage, at a specified dose (e.g., equivalent to the recommended human therapeutic dose). A control group receives a placebo (e.g., sterile saline).
-
Sample Collection: Blood samples are collected from the mice at various time points post-administration (e.g., 0, 12, 24, 36, 48, 72 hours).
-
Serum Separation: The collected blood is allowed to clot, and serum is separated by centrifugation.
-
Interferon Quantification: The concentration of IFN-α and IFN-β in the serum samples is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit for murine interferons.
-
Data Analysis: The interferon levels in the treated groups are compared to the placebo group at each time point to determine the extent and kinetics of interferon induction.
B. Lysosomotropic Activity Assay (LysoTracker Assay)
Objective: To assess the accumulation of Tilorone in lysosomes and its effect on lysosomal pH.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Vero 76) is seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Tilorone for a specified duration.
-
Staining: LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic organelles, is added to the cell culture medium and incubated for a period (e.g., 30 minutes) to allow for dye accumulation in lysosomes.
-
Imaging and Quantification: The stained lysosomes are visualized using a fluorescence microscope. The total fluorescence intensity per cell is measured using an automated imaging system or a plate reader.
-
Data Analysis: A decrease in the LysoTracker signal intensity with increasing concentrations of Tilorone indicates an increase in the pH of the lysosomes, confirming its lysosomotropic activity.
C. Plaque Reduction Assay
Objective: To quantify the in vitro antiviral activity of a compound.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour to allow for viral attachment.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (Tilorone or this compound).
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 3-5 days).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the viral plaques as clear zones.
-
Data Analysis: The number of plaques in the wells treated with the compound is counted and compared to the number of plaques in the untreated control wells. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50%.
IV. Signaling Pathway Diagrams
Caption: Tilorone's hypothesized activation of the RIG-I signaling pathway.
Caption: Tilorone's lysosomotropic mechanism of action.
Caption: this compound's activation of the STING pathway in murine cells.
V. Conclusion
This compound and Tilorone are both potent inducers of the host's innate immune response, a key strategy for broad-spectrum antiviral activity. Tilorone's dual mechanism, targeting both interferon induction via the RIG-I pathway and viral entry through its lysosomotropic properties, makes it a versatile antiviral candidate. This compound's reliance on the STING pathway for interferon induction in mice highlights important species-specific differences in its mechanism of action. The evidence for an interferon-independent antiviral effect of this compound in rats suggests that its full mechanistic profile is yet to be completely elucidated.
For researchers and drug development professionals, the distinct pathways engaged by these two molecules offer different therapeutic opportunities and considerations. Tilorone's broader, multi-faceted mechanism may be advantageous against a wider range of viruses. This compound's unique properties, including its effects on progesterone receptor expression, may warrant further investigation for specific viral infections or in combination therapies. Further head-to-head in vitro studies are needed to provide a more direct comparison of their antiviral potency against a diverse panel of viruses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic SARS-CoV-2 screening on VERO-E6 cells in a large-scale repurposing effort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cridanimod and Other STING Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are a diverse class of molecules that can initiate a potent anti-tumor immune response. This guide provides a comparative overview of the efficacy of Cridanimod, a murine-specific STING agonist, with other notable STING activators, namely 5,6-dimethylxanthenone-4-acetic acid (DMXAA) and cyclic dinucleotides (CDNs).
Introduction to STING Agonists
The STING pathway, upon activation, triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for the orchestration of innate and adaptive anti-tumor immunity. This guide focuses on three distinct types of STING agonists:
-
This compound (CMA): A potent, murine-selective STING agonist that directly binds to STING and initiates a robust antiviral response through the TBK1/IRF3 signaling cascade.[1]
-
DMXAA: Another well-characterized murine-specific STING agonist, initially identified as a tumor vascular disrupting agent.[2][3] Its anti-tumor activity is now known to be mediated through STING activation.[4]
-
Cyclic Dinucleotides (CDNs): These molecules, such as cyclic GMP-AMP (cGAMP), are natural ligands of STING and are active across multiple species, including humans.[5] Synthetic CDN analogs are being developed to enhance stability and potency.
A critical distinction among these agonists is their species specificity. Both this compound and DMXAA are potent activators of murine STING but exhibit weak to no activity on human STING. In contrast, CDNs can activate both murine and human STING, making them more directly translatable to clinical applications.
In Vitro Efficacy: Cytokine Induction
The induction of type I interferons, particularly IFN-β, is a hallmark of STING pathway activation. The following table summarizes the comparative ability of this compound, DMXAA, and cGAMP to induce IFN-β in murine macrophages.
| Agonist | Cell Type | Concentration | IFN-β Induction (Fold Change vs. Control) | Reference |
| This compound (CMA) | Murine Peritoneal Macrophages | 500 µg/mL | Robustly Increased | |
| DMXAA | Murine Peritoneal Macrophages | 266 µM | Robustly Increased | |
| cGAMP | Murine Bone Marrow-Derived Macrophages (BMDMs) | 20 µg/mL | Markedly Stimulated |
Note: Data for this compound and DMXAA are from a direct comparative study and show a robust increase in Ifnb mRNA levels. The cGAMP data is from a separate study, indicating a marked stimulation of IFN-β production.
In Vivo Anti-Tumor Efficacy
The CT26 murine colon carcinoma model is a commonly used syngeneic model to evaluate the anti-tumor activity of immunomodulatory agents. The following table summarizes the anti-tumor efficacy of this compound, DMXAA, and a CDN analog in this model.
| Agonist | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | N/A | N/A | Data not available in the CT26 model from the reviewed sources. | |
| DMXAA | CT26 tumor-bearing BALB/c mice | 15 mg/kg, intravenous | 45.33% Tumor Suppression Rate (TSR) | |
| cGAMP | Colon 26 tumor-bearing BALB/c mice | 20 mg/kg, intravenous, daily | Effective inhibition of tumor growth (2569 mm³ to 967 mm³) | |
| ADU-S100 (CDN analog) | CT26 tumor-bearing BALB/c mice | 100 µg, intratumoral, 3 doses | Complete tumor regression in 90% of animals |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution due to variations in experimental design, including drug formulation, dosage, and administration route.
Signaling Pathways and Experimental Workflows
The activation of the STING pathway by these agonists initiates a downstream signaling cascade, leading to an anti-tumor immune response.
The evaluation of STING agonist efficacy typically involves a series of in vitro and in vivo experiments.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of STING agonists in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
- Culture CT26 colon carcinoma cells in DMEM supplemented with 10% FBS and 1% L-glutamine.
- Harvest and resuspend cells in a suitable medium (e.g., PBS or DMEM).
- Subcutaneously inject 1 x 10^6 CT26 cells into the flank of 6-8 week old female BALB/c mice.
2. Tumor Growth Monitoring and Randomization:
- Allow tumors to reach a palpable size (approximately 50-100 mm³).
- Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
- Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
3. Treatment Administration:
- Administer the STING agonist or vehicle control according to the planned dosage, route (e.g., intratumoral, intravenous), and schedule.
4. Efficacy Assessment:
- Continue to monitor tumor growth and the general health of the mice.
- The primary endpoint is typically tumor growth inhibition (TGI) or survival. TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- At the end of the study, tumors can be excised for further analysis of the tumor microenvironment.
Intracellular Cytokine Staining for IFN-β
This protocol allows for the detection of intracellular cytokine production in response to STING agonist stimulation at a single-cell level.
1. Cell Stimulation:
- Plate murine macrophages (e.g., bone marrow-derived macrophages) in a multi-well plate.
- Stimulate the cells with the STING agonist of interest at various concentrations for a defined period (e.g., 6 hours).
- In the last 2-4 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A, to the culture medium to promote intracellular accumulation of cytokines.
2. Cell Surface Staining (Optional):
- Harvest the cells and stain for cell surface markers to identify specific cell populations.
3. Fixation and Permeabilization:
- Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and protein localization.
- Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular antigens.
4. Intracellular Staining:
- Incubate the permeabilized cells with a fluorochrome-conjugated antibody specific for the cytokine of interest (e.g., anti-IFN-β).
- Wash the cells to remove unbound antibodies.
5. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Analyze the data to quantify the percentage of cells producing the cytokine and the mean fluorescence intensity, which corresponds to the amount of cytokine per cell.
Conclusion
This compound is a potent activator of the murine STING pathway, demonstrating comparable in vitro cytokine induction to another murine-specific agonist, DMXAA. While direct comparative in vivo efficacy data for this compound in widely used tumor models like CT26 is limited in the available literature, studies with other STING agonists, particularly CDNs, have shown significant anti-tumor effects. The species specificity of this compound and DMXAA remains a key consideration for their clinical translation. In contrast, the broad activity of CDNs across species underscores their therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these different classes of STING agonists and to guide the development of next-generation cancer immunotherapies.
References
- 1. Hypoestoxide inhibits tumor growth in the mouse CT26 colon tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet hitchhiking vascular-disrupting agents for self-amplified tumor-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod vs. Synthetic Progestins: A Comparative Guide to Progesterone Receptor Upregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cridanimod and synthetic progestins in their capacity to upregulate the progesterone receptor (PR). The content is based on experimental data to objectively evaluate the performance and mechanisms of these compounds, offering valuable insights for research and drug development in fields such as oncology and reproductive health.
At a Glance: Key Differences in Mechanism and Efficacy
| Feature | This compound | Synthetic Progestins |
| Primary Mechanism | Induces Type I Interferons (IFNα/IFNβ) | Direct and indirect genomic and non-genomic actions |
| Signaling Pathway | JAK/STAT Pathway | MAPK/ERK Pathway, Crosstalk with Estrogen Receptor (ERα) |
| PR Upregulation | Indirect, via interferon signaling | Direct receptor activation and complex downstream signaling |
| Therapeutic Context | Investigated as an adjuvant to progestin therapy in PR-low/negative cancers | Primary hormonal therapy in various contexts (e.g., contraception, HRT, cancer) |
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative in vivo study in a mouse model of advanced, high-grade endometrial cancer.
| Treatment Group | Mean Survival (days ± SEM) | PR Protein Expression (Western Blot) | Serum IFNα and IFNβ Levels (ELISA) |
| Control (no therapy) | 38 ± 5 | Baseline | Not reported |
| Medroxyprogesterone Acetate (MPA) alone | 33 ± 3 | No substantial change from control | Not reported |
| This compound (3mg) + MPA | 56 ± 8.0 | Substantially higher than control and MPA alone | Significant dose-dependent increase |
| This compound (6mg) + MPA | 62 ± 7.0 | Substantially higher than control and MPA alone | Significant dose-dependent increase |
*p < 0.05 compared to MPA alone[1]
Signaling Pathways and Mechanisms of Action
This compound: Upregulation of PR via Interferon Signaling
This compound, a novel small molecule, upregulates progesterone receptor expression indirectly.[1] Its mechanism of action involves the induction of type I interferons, specifically IFNα and IFNβ.[1][2] These interferons then bind to their receptors (IFNAR), activating the JAK/STAT signaling cascade. This ultimately leads to the transcription of interferon-stimulated genes (ISGs), and among the downstream effects is the increased expression of the progesterone receptor. This mechanism suggests this compound's potential as an adjuvant therapy to sensitize PR-low or resistant tumors to progestin treatment.
Synthetic Progestins: Direct Activation and Receptor Crosstalk
Synthetic progestins, such as medroxyprogesterone acetate (MPA), are structural analogues of progesterone and exert their effects through direct binding to and activation of the progesterone receptor. Upon binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.
However, the signaling is more complex, involving non-genomic actions and crosstalk with other signaling pathways. Progestins can rapidly activate the MAPK/ERK signaling pathway. This activation can be mediated through an interaction between the progesterone receptor B (PRB) isoform and the estrogen receptor α (ERα), which then activates the Src/Ras/Erk cascade. This crosstalk highlights the intricate interplay between steroid hormone receptors in regulating cellular responses.
Experimental Protocols
In Vivo Comparison of this compound and MPA in a Mouse Model of Endometrial Cancer
The following protocol is a summary of the methodology used in the comparative study of this compound and medroxyprogesterone acetate (MPA).
References
Cross-Species Conundrum: A Comparative Guide to Cridanimod's Activity in Human and Murine Cells
For Researchers, Scientists, and Drug Development Professionals
The development of novel immunotherapies targeting the STING (Stimulator of Interferon Genes) pathway has garnered significant attention. Cridanimod (also known as 10-carboxymethyl-9-acridanone or CMA) emerged as a potent small-molecule activator of this pathway. However, a critical factor in its preclinical and translational development is the marked difference in its activity between murine models and human systems. This guide provides a comprehensive comparison of this compound's activity in human and murine cells, supported by experimental data, detailed protocols, and a look at alternative, cross-species active compounds.
Executive Summary: A Tale of Two Species
Experimental evidence has conclusively demonstrated that this compound is a murine-selective STING agonist . It potently binds to and activates the murine STING protein, triggering a robust downstream signaling cascade that results in the production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] In stark contrast, this compound exhibits little to no activity on human STING, failing to induce a significant interferon response in human cells.[2][3][4] This species-specific activity is a crucial consideration for researchers using murine models to investigate STING-targeted therapies intended for human use.
Data Presentation: this compound Activity Profile
The following table summarizes the differential activity of this compound. Due to its negligible activity in human cells, quantitative metrics like EC50 or specific cytokine induction levels are often not reported.
| Parameter | Murine Cells / STING | Human Cells / STING | Reference |
| Binding Affinity (Kd) | 3.5 µM | No/Weak Affinity Reported | |
| STING Pathway Activation | Potent Agonist | No/Weak Agonist | |
| IFN-β Induction | Robust Induction | No Significant Induction |
Comparison with Alternative STING Agonists
The species specificity of this compound highlights the importance of validating STING agonists across species. Several alternative compounds have been developed that demonstrate activity in both human and murine systems.
| Compound | Species | Cell Line / System | Endpoint | EC50 | Reference |
| SNX281 | Murine | J774A.1 Macrophages | IFN-β Secretion | 5.4 µM | |
| SNX281 | Human | THP-1 Monocytes | IFN-β Secretion | 6.6 µM | |
| ADU-S100 | Murine | Pancreatic Cancer Model | Tumor Growth Inhibition | Effective | |
| ADU-S100 | Human | THP-1 Reporter Cells | IRF3 Activation | Effective | |
| DMXAA | Murine | Macrophages | IFN-β Induction | Potent Agonist | |
| DMXAA | Human | Multiple | No Activity | Inactive |
Signaling Pathway and Experimental Visualizations
To understand the mechanism of action and how its activity is measured, the following diagrams illustrate the this compound-activated STING pathway and a typical experimental workflow.
References
- 1. CMA (this compound), STING Agonist - CD BioSciences [celluars.com]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. Tilorone and this compound Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cridanimod in Endometrial Cancer: A Comparative Performance Analysis Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Cridanimod against standard-of-care therapies for endometrial cancer, based on available preclinical data. The information is intended to inform research and development decisions by presenting a side-by-side analysis of efficacy, mechanisms of action, and experimental methodologies.
Executive Summary
This compound, an acridine derivative, demonstrates a novel mechanism of action by upregulating progesterone receptor (PR) expression, thereby sensitizing endometrial cancer cells to progestin therapy.[1][2] Preclinical studies indicate that this compound, in combination with the progestin medroxyprogesterone acetate (MPA), significantly extends survival in a high-grade endometrial cancer mouse model compared to MPA alone or no treatment.[1][2] Standard-of-care for advanced or recurrent endometrial cancer typically involves a multi-pronged approach including chemotherapy, hormonal therapy, and, more recently, immunotherapy. The most common first-line chemotherapy regimen is the combination of carboplatin and paclitaxel. While direct head-to-head preclinical comparisons between this compound and standard chemotherapy are limited, this guide aims to provide an objective comparison based on available data from similar experimental models.
Performance Data: this compound vs. Standard-of-Care
The following tables summarize the performance of this compound in combination with MPA and representative data for standard-of-care therapies in preclinical endometrial cancer models. It is important to note that the data for standard-of-care therapies are not from direct comparator studies with this compound and are presented to provide a general benchmark of efficacy.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model of Endometrial Cancer
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. MPA alone) | Reference Cell Line | Animal Model |
| Control (No Therapy) | 38 ± 5 | - | Hec50co | Athymic Mice |
| Medroxyprogesterone Acetate (MPA) alone | 33 ± 3 | - | Hec50co | Athymic Mice |
| This compound (3mg) + MPA | 56 ± 8.0 | p < 0.05 | Hec50co | Athymic Mice |
| This compound (6mg) + MPA | 62 ± 7.0 | p < 0.05 | Hec50co | Athymic Mice |
Source: Adapted from a 2013 study on this compound and progestin therapy in hormone-resistant endometrial cancer.[1]
Table 2: Representative In Vitro Efficacy of Standard-of-Care Chemotherapy Agents
| Agent | Endometrial Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HEC-1A | ~0.1 - 1.0 |
| Doxorubicin | Ishikawa | ~0.01 - 0.1 |
| Carboplatin | Various Endometrial Cancer Cell Lines | Broad range, often >10 |
| Paclitaxel | Various Endometrial Cancer Cell Lines | Broad range, often in nM to low µM |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions. This table provides a general range based on available literature.
Mechanism of Action
This compound
This compound's primary mechanism of action involves the induction of progesterone receptor (PR) expression in endometrial cancer cells. Many advanced and high-grade endometrial tumors are PR-negative, rendering them resistant to hormonal therapies like progestins. By upregulating PR, this compound re-sensitizes these tumors to the anti-proliferative effects of progestins. Additionally, this compound has been shown to induce the production of interferon-alpha (IFN-α) and interferon-beta (IFN-β), which may contribute to its anti-tumor activity through immunomodulatory effects.
Standard-of-Care: Chemotherapy
Standard chemotherapy agents like carboplatin and paclitaxel have well-established mechanisms of action:
-
Carboplatin: An alkylating-like agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, disrupting the normal process of mitosis and leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section details the methodologies used in the key preclinical studies referenced in this guide.
This compound and Medroxyprogesterone Acetate (MPA) In Vivo Study
-
Cell Line: Hec50co, a cell line established to represent type II endometrial cancer.
-
Animal Model: 96 athymic mice were used for this study.
-
Tumor Implantation: Hec50co cells were injected into the peritoneal cavity of the mice.
-
Treatment Groups:
-
Control (no therapy)
-
Medroxyprogesterone acetate (MPA) alone
-
This compound (1mg, intramuscularly, twice a week) + MPA
-
This compound (3mg, intramuscularly, twice a week) + MPA
-
This compound (6mg, intramuscularly, twice a week) + MPA
-
Adenovirus-mediated PR expression + MPA
-
-
Efficacy Endpoint: Kaplan-Meier survival analysis was performed to compare the survival times between the different treatment groups.
-
Pharmacodynamic Assessments: Progesterone receptor expression in tumor tissue was evaluated by Western blot, and serum interferon levels were measured by ELISA.
General Protocol for In Vitro Chemotherapy Sensitivity Assay (IC50 Determination)
-
Cell Culture: Endometrial cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, carboplatin, paclitaxel).
-
Viability Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the drug concentration that inhibits 50% of cell growth, is calculated from the dose-response curves.
Conclusion
This compound, particularly in combination with progestin therapy, presents a promising therapeutic strategy for hormone-resistant endometrial cancer. Its unique mechanism of re-sensitizing tumors to hormonal agents offers a potential new avenue for treatment, especially for patients with PR-negative tumors. While direct preclinical comparisons with standard-of-care chemotherapy are needed for a definitive assessment of relative efficacy, the initial data on this compound's ability to significantly improve survival in a relevant animal model is encouraging. Further research, including head-to-head preclinical studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical management of endometrial cancer.
References
A Comparative Analysis of Gene Expression Profiles Induced by Cridanimod and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Cridanimod, a small-molecule immunomodulator, with other relevant alternatives, primarily focusing on the non-nucleotide STING agonist MSA-2 and the structurally similar compound Tilorone. This document synthesizes available experimental data to offer insights into the distinct and overlapping mechanisms of these immunomodulatory agents.
Introduction to this compound
This compound is a synthetic low-molecular-weight immunomodulator that has demonstrated antiviral and immunomodulatory properties. In murine models, its mechanism of action is linked to the induction of type I interferons (IFN-α and IFN-β) through the activation of the STING (Stimulator of Interferon Genes) pathway. However, in rats and humans, this compound appears to exert its antiviral effects through an interferon-independent mechanism, highlighting species-specific differences in its activity.[1][2]
Comparative Analysis of Gene Expression Profiles
While comprehensive transcriptomic data for this compound is not publicly available, we can infer its gene expression profile based on its known STING-dependent and -independent activities and compare it with available data for other STING agonists like MSA-2 and the related compound Tilorone.
This compound's Anticipated Gene Expression Profile
Based on its mechanism, this compound is expected to modulate the expression of genes involved in innate and adaptive immunity. In mice, this would prominently include the upregulation of interferon-stimulated genes (ISGs). In species where it acts independently of interferon, it is likely to modulate other antiviral and inflammatory pathways.
Comparison with MSA-2, a Non-Nucleotide STING Agonist
MSA-2 is another non-nucleotide STING agonist for which more extensive gene expression data is available, particularly from RNA-sequencing of treated dendritic cells.[3] Studies on MSA-2 have shown that it potently induces the expression of several key cytokines.
Table 1: Comparative Cytokine Induction by STING Agonists
| Cytokine | This compound (in mice) | MSA-2 | Tilorone (in mice with influenza) |
| IFN-β | Induced | Induced | Induced |
| IFN-α | Induced | Not specified | Induced |
| IFN-γ | Not specified | Not specified | Induced |
| TNF-α | Not specified | Induced | Not specified |
| IL-6 | Not specified | Induced | Not specified |
| IL-1β | Not specified | Not specified | Induced |
| IL-10 | Not specified | Induced | Not specified |
This table summarizes qualitative and quantitative data on cytokine induction. Specific fold-changes are often cell-type and stimulus-dependent.
Comparison with Tilorone
Tilorone shares structural similarities with this compound and also functions as an immunomodulator. Limited gene expression data from a study on its anti-fibrotic effects in a mouse model of cardiac fibrosis provides some points of comparison.
Table 2: Comparative Gene Expression Changes in a Cardiac Fibrosis Model
| Gene | Function | Tilorone (in vivo, qPCR) | This compound (Anticipated Effect) |
| Nppa (Natriuretic Peptide A) | Cardiac stress marker | Downregulated | Unknown |
| Nppb (Natriuretic Peptide B) | Cardiac stress marker | Downregulated | Unknown |
| Acta1 (Actin Alpha 1, Skeletal Muscle) | Fibrosis marker | Downregulated | Unknown |
| Myh7 (Myosin Heavy Chain 7) | Cardiac stress marker | Downregulated | Unknown |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided.
Detailed Experimental Protocols
RNA Sequencing of Dendritic Cells Treated with STING Agonist (MSA-2)
This protocol is based on the methodologies that would be typically employed for such a study, as specific detailed protocols for MSA-2 treatment and RNA-seq are not fully available in the public domain.
-
Cell Culture: Murine bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Compound Treatment: BMDCs are treated with MSA-2 at a concentration determined to optimally activate the STING pathway (e.g., 0.01 mg/ml) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
-
RNA Isolation: Total RNA is isolated from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are subjected to quality control. The reads are then aligned to the murine reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the MSA-2-treated and control groups to identify significantly up- and down-regulated genes. Further analysis, such as gene ontology and pathway enrichment analysis, is performed to understand the biological functions of the differentially expressed genes.[3]
Quantitative PCR (qPCR) for Gene Expression Analysis (Tilorone)
This protocol is adapted from the study investigating the anti-fibrotic effects of Tilorone.
-
Animal Model: A mouse model of transverse aortic constriction (TAC) is used to induce cardiac fibrosis.
-
Treatment: Mice with established pathological remodeling are administered Tilorone (50 mg/kg, i.p.) or saline every third day for eight weeks.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, hearts are collected, and total RNA is extracted from the left ventricular tissue using a suitable method.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative PCR is performed using gene-specific primers for the target genes (Nppa, Nppb, Acta1, Myh7) and a housekeeping gene (e.g., Hprt1) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound represents a promising immunomodulatory agent with a distinct, species-dependent mechanism of action. While a complete transcriptomic profile for this compound is yet to be fully elucidated, comparative analysis with the non-nucleotide STING agonist MSA-2 and the related compound Tilorone provides valuable insights into its potential effects on gene expression. In murine systems, this compound likely induces a strong interferon-stimulated gene signature, characteristic of STING pathway activation. In contrast, its interferon-independent activity in other species suggests the modulation of alternative antiviral and inflammatory pathways that warrant further investigation. Future studies employing high-throughput transcriptomic approaches will be crucial to fully characterize the gene expression profiles induced by this compound and to refine its therapeutic applications.
References
- 1. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 2. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells [mdpi.com]
- 3. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways activated by the small molecule immunomodulator Cridanimod and related molecules, including Tilorone and the Toll-like receptor (TLR) agonist Resiquimod (R848). The information presented herein is supported by experimental data to facilitate an objective assessment of their distinct mechanisms of action.
Introduction
Small molecule immunomodulators are pivotal in the development of novel therapeutics for a range of diseases, including viral infections and cancer.[1][2][3][4] this compound, Tilorone, and Resiquimod represent a class of such molecules that can elicit potent immune responses.[5] However, the signaling pathways they engage can differ significantly, leading to distinct downstream immunological outcomes. Understanding these differences is crucial for their targeted therapeutic application.
Mechanism of Action and Signaling Pathway Activation
This compound
This compound is recognized as a potent interferon inducer in murine models. Its mechanism of action in these species involves the direct binding to and activation of the Stimulator of Interferon Genes (STING) protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β).
A critical aspect of this compound's activity is its species specificity . While it robustly activates the STING pathway in mice, it does not activate human or rat STING signaling. Consequently, in human cells, this compound's antiviral effects are thought to be mediated by an interferon-independent mechanism , the specifics of which are still under investigation.
Tilorone
Tilorone, another broad-spectrum antiviral, shares some mechanistic similarities with this compound, including its ability to induce interferons in mice but not in humans. The proposed mechanisms for Tilorone's activity are multifaceted and include:
-
RIG-I-Like Receptor (RLR) Pathway Activation: It is hypothesized that Tilorone can activate the RLR pathway, which is responsible for detecting intracellular viral RNA. This would lead to the activation of TBK1 and IRF3, culminating in interferon production in susceptible species.
-
STING Pathway Activation: Similar to this compound, Tilorone is also thought to activate the STING pathway.
Like this compound, Tilorone is postulated to exert its antiviral effects in humans through an interferon-independent pathway.
Resiquimod (R848)
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, while it is selective for TLR7 in mice. TLR7 and TLR8 are endosomal receptors that recognize single-stranded viral RNA. Upon activation, they initiate a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the canonical NF-κB pathway results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Pathway: Activation of Interferon Regulatory Factor 7 (IRF7) leads to the production of type I interferons.
The differential expression of TLR7 and TLR8 in various immune cell subsets contributes to the diverse immunological effects of Resiquimod.
Comparative Data on Signaling Pathway Activation
The following tables summarize the key differences in the activation of signaling pathways by this compound, Tilorone, and Resiquimod.
| Molecule | Primary Target(s) | Key Downstream Signaling Molecules | Primary Cytokine/Interferon Response | Species Specificity |
| This compound | STING (in mice) | TBK1, IRF3 | Type I Interferons (IFN-α/β) (in mice) | Active in mice; inactive in humans and rats |
| Tilorone | RLRs (hypothesized), STING | TBK1, IRF3 | Type I Interferons (IFN-α/β) (in mice) | Active in mice; inactive in humans |
| Resiquimod (R848) | TLR7/8 (humans), TLR7 (mice) | MyD88, NF-κB, IRF7 | Pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and Type I Interferons (IFN-α/β) | Active in both humans and mice, but with different TLR specificities |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways activated by this compound (in mice) and Resiquimod.
This compound signaling pathway in murine cells.
Resiquimod (R848) signaling pathway.
Experimental Protocols
The assessment of signaling pathway activation by these molecules typically involves a combination of cellular and molecular biology techniques.
Luciferase Reporter Assays for NF-κB and IRF3/ISRE Activation
This assay is used to quantify the transcriptional activity of NF-κB and IRF3.
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for either NF-κB or IRF3 (Interferon-Stimulated Response Element - ISRE). Activation of the respective transcription factor leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
-
Methodology:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with the appropriate reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with this compound, Tilorone, Resiquimod, or a vehicle control at various concentrations.
-
Incubate for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Interferon Quantification
ELISA is a widely used method for quantifying the concentration of secreted proteins like IFN-α, IFN-β, TNF-α, and IL-6 in cell culture supernatants or serum.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-conjugated detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Methodology:
-
Coat a 96-well plate with a capture antibody against the target cytokine and incubate overnight.
-
Block non-specific binding sites.
-
Add standards of known concentrations and samples (cell culture supernatants from treated cells) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Western Blotting for Phosphorylation of Signaling Proteins
Western blotting is used to detect the phosphorylation and therefore activation of key signaling proteins like TBK1 and IRF3.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-TBK1, anti-phospho-IRF3). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest.
-
Methodology:
-
Treat cells with the compounds for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
This compound, Tilorone, and Resiquimod are all potent immunomodulators, but they activate distinct innate immune signaling pathways. This compound and Tilorone exhibit a species-specific mechanism, activating the STING and potentially RLR pathways in mice to induce a strong type I interferon response, while their activity in humans is interferon-independent. In contrast, Resiquimod activates TLR7/8, leading to a broader immune response in humans that includes both pro-inflammatory cytokine and type I interferon production through the MyD88-dependent pathway. The choice of which molecule to use for a specific therapeutic application will depend on the desired immunological outcome and the target species. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel small molecule immunomodulators.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. This compound | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Cridanimod and Other Immunomodulators in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulator Cridanimod against three other immunomodulatory agents—Tasquinimod, Pomalidomide, and Imiquimod—in the context of preclinical cancer models. The objective is to furnish a clear, data-driven comparison of their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
Immunomodulators represent a cornerstone of modern cancer therapy, harnessing the body's own immune system to combat malignancies. This guide delves into the preclinical data of four such agents. While Tasquinimod, Pomalidomide, and Imiquimod have been extensively studied in various cancer models with demonstrated efficacy, publicly available data on the direct anti-cancer effects of this compound in similar models is limited. This compound is primarily recognized for its potent antiviral and interferon-inducing properties, with some evidence suggesting potential as an antineoplastic adjuvant. This comparison, therefore, draws upon the available preclinical data for each compound, highlighting their distinct mechanisms and therapeutic potential.
Comparative Data on Antitumor Efficacy
The following tables summarize the quantitative data from preclinical studies of the selected immunomodulators in various cancer models. Due to the limited data on this compound in cancer models, a related acridone compound's performance in a breast cancer model is included for contextual reference.
| Immunomodulator | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (as Acridone) | MCF-7 Breast Cancer Xenograft | 1.0 mg/kg, intraperitoneally, for 21 days | 29.18% | Induced apoptosis and modulated hormone levels.[1] |
| Tasquinimod | TRAMP-C2 Prostate Cancer (Syngeneic) | 5 mg/kg/day, in drinking water | >80% | Significantly inhibited tumor growth after 14 days of treatment.[2] |
| Pomalidomide | H929 Multiple Myeloma Xenograft | 0.2 mg/kg, intraperitoneally, daily | Synergistic tumor growth inhibition with AMG 701, preventing relapse. | Combination with AMG 701 led to sustained tumor regression.[3] |
| Imiquimod | B16F10 Melanoma (Syngeneic) | Topical application | Significant tumor growth reduction | Combination with radiotherapy enhanced antitumor immunity.[4] |
| Immunomodulator | Cancer Model | Key Survival/Endpoint Data | Impact on Tumor Microenvironment (TME) |
| This compound | N/A | Data not available in comparable cancer models. | Primarily known to induce interferon production.[5] |
| Tasquinimod | Castration-Resistant Prostate Cancer (CRPC) Models | Doubled median progression-free survival in a Phase II trial. | Modulates suppressive myeloid cells (MDSCs and TAMs). |
| Pomalidomide | CNS Lymphoma Murine Models | Significant prolongation of survival. | Increased macrophages and NK cells; shifted M2 to M1 macrophage polarization. |
| Imiquimod | TC-1 Cervical Cancer (Syngeneic) | Synergistic tumor clearance with HPV vaccine. | Induced accumulation of activated antigen-specific CD8+ T cells. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these immunomodulators are underpinned by their distinct mechanisms of action, which involve the modulation of various signaling pathways and immune cell populations within the tumor microenvironment.
This compound
This compound is known to be a potent inducer of interferons (IFN-α and IFN-β), which play a crucial role in antiviral and antitumor immunity. Its potential as an antineoplastic adjuvant may stem from its ability to increase the expression of the progesterone receptor (PR) in endometrial cancer, thereby sensitizing cancer cells to progestin therapy.
Tasquinimod
Tasquinimod exerts its antitumor effects primarily by modulating the tumor microenvironment. It binds to S100A9, a protein involved in inflammation and tumor development, and inhibits its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This action disrupts the accumulation and function of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leading to a less immunosuppressive and anti-angiogenic tumor microenvironment.
Pomalidomide
Pomalidomide is an immunomodulatory drug (IMiD) with a multi-faceted mechanism of action. It binds to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-proliferative and pro-apoptotic effects on myeloma cells and indirect immunomodulatory effects, including the enhancement of T cell and Natural Killer (NK) cell activity and the inhibition of pro-inflammatory cytokines like TNF-α. Pomalidomide also exhibits anti-angiogenic properties.
Imiquimod
Imiquimod is a Toll-like receptor 7 (TLR7) agonist. By activating TLR7 on immune cells such as dendritic cells, macrophages, and monocytes, it triggers a potent innate and adaptive immune response. This activation leads to the production of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), which in turn promotes the maturation and antigen-presenting capacity of dendritic cells. This cascade of events ultimately results in the activation of cytotoxic T lymphocytes (CTLs) and NK cells, which can recognize and eliminate tumor cells.
Experimental Protocols
The evaluation of immunomodulators in preclinical cancer models typically involves the use of syngeneic or xenograft mouse models. Syngeneic models, which utilize immunocompetent mice and tumor cell lines derived from the same genetic background, are particularly valuable for studying immuno-oncology agents as they possess a fully functional immune system.
General Experimental Workflow for a Syngeneic Cancer Model Study
The following diagram illustrates a typical workflow for assessing the in vivo antitumor activity of an immunomodulatory agent.
Detailed Methodological Considerations:
-
Cell Lines and Animal Models: The choice of tumor cell line and mouse strain is critical. For instance, B16F10 melanoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice are commonly used syngeneic models.
-
Tumor Implantation: A defined number of tumor cells (e.g., 1 x 10^6 cells) are typically injected subcutaneously into the flank of the mice.
-
Treatment Regimen: The dose, route of administration (e.g., oral gavage, intraperitoneal injection, topical application), and frequency of treatment are key variables.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI) and overall survival. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Immunophenotyping: To understand the mechanism of action, tumors and lymphoid organs (e.g., spleen, lymph nodes) are often harvested at the end of the study for analysis of immune cell populations by flow cytometry or immunohistochemistry.
Conclusion
This comparative guide highlights the diverse mechanisms and preclinical efficacy of four immunomodulators. Tasquinimod, Pomalidomide, and Imiquimod have well-documented antitumor effects in various cancer models, each modulating the immune system through distinct pathways. While the direct antitumor efficacy of this compound in comparable cancer models is less characterized in publicly available literature, its known role as a potent interferon inducer suggests a potential for immune-mediated anticancer activity that warrants further investigation. The experimental frameworks detailed herein provide a basis for the continued evaluation and comparison of these and other novel immunomodulatory agents in the quest for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cridanimod
For Immediate Implementation: Essential Safety and Handling Protocols for Cridanimod
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the conflicting safety information available, a conservative approach to personal protective equipment (PPE) and handling procedures is strongly advised to ensure the highest level of safety. While one Safety Data Sheet (SDS) for this compound sodium salt indicates it is not classified as hazardous, PubChem lists GHS classifications for this compound as causing skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following PPE is essential to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978). | Protects against skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[1][2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents eye contact with airborne particles or splashes.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), especially when handling powders outside of a containment system.[5] | Minimizes the risk of inhaling fine particles of the compound. |
| Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside of the laboratory. |
Procedural Guidance: Donning and Doffing PPE
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Gown: Don the disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: Fit-check your N95 respirator or ensure your PAPR is functioning correctly.
-
Eye Protection: Put on chemical splash goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body to contain any contaminants.
-
Shoe Covers: Remove shoe covers.
-
Eye Protection: Remove eye protection.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
Spill Response:
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads for liquids or damp cloths for powders to avoid generating dust.
-
Clean the area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection should clean up large spills.
-
A spill kit containing absorbent materials, cleaning solutions, and extra PPE should be readily available in the laboratory.
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Place in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous liquid waste container.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated chemotherapy sharps container.
Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
